molecular formula C10H13NO2 B090752 Methyl 3-(dimethylamino)benzoate CAS No. 16518-64-2

Methyl 3-(dimethylamino)benzoate

Cat. No.: B090752
CAS No.: 16518-64-2
M. Wt: 179.22 g/mol
InChI Key: CABFTHPIDKWPNQ-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)benzoate is a valuable chemical building block in organic and medicinal chemistry. Its structure, featuring both an electron-donating dimethylamino group and a methyl ester, makes it a versatile precursor for synthesizing diverse compounds. In pharmaceutical research, it serves as a key intermediate in the preparation of new chemical entities with potential therapeutic effects . The compound is also employed as a precursor in the development of agricultural chemicals, such as pesticides and herbicides, to enhance crop protection and yield . Furthermore, it acts as a crucial intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with enhanced properties . In material science, related ester derivatives have demonstrated utility as masked carboxyl groups; the ester can be hydrolyzed in situ to a carboxylic acid, a strategy used to modify the hydrophilicity and properties of polymer membranes . The dimethylaniline core also makes it a candidate for studies in palladium-catalyzed C-H functionalization, enabling para-selective derivatization for more complex molecule synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABFTHPIDKWPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394449
Record name methyl 3-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16518-64-2
Record name methyl 3-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-(dimethylamino)benzoate: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a versatile aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. We will delve into its chemical structure, outline robust synthetic protocols, predict its spectroscopic signatures, and discuss its applications as a pivotal building block for more complex molecules.

This compound (CAS No. 16518-64-2) is a disubstituted benzene derivative featuring an electron-donating dimethylamino group and an electron-withdrawing methyl ester group positioned meta to each other. This electronic arrangement imparts unique reactivity and makes it a valuable intermediate.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 16518-64-2[3]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3]
Synonyms 3-(Dimethylamino)benzoic acid methyl ester[3]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point 80 °C @ 3 mmHg[4]
Density 1.084 g/cm³[4]
Refractive Index (n²⁰/D) 1.545[4]
Flash Point 113 °C[4]

Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(dimethylamino)benzoic acid, with methanol.[2] This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[5]

Causality in Experimental Design:

The choice of excess methanol is a critical parameter driven by Le Châtelier's principle. As the esterification reaction is an equilibrium process, using methanol as the solvent in large excess shifts the equilibrium towards the formation of the methyl ester product and water.[5] The strong acid catalyst is essential; although the starting material is a benzoic acid, it is not acidic enough to catalyze the reaction with the weakly nucleophilic alcohol effectively.[5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Final Product R1 3-(Dimethylamino)benzoic Acid P1 Reaction Mixture R1->P1 R2 Methanol (Excess) R2->P1 C1 Conc. H₂SO₄ (Catalyst) C1->P1 Catalyzes C2 Heat (Reflux) C2->P1 Drives Reaction P2 Work-up & Extraction (DCM / H₂O / NaHCO₃) P1->P2 Cool & Transfer P3 Drying & Solvent Removal P2->P3 Isolate Organic Layer FP This compound P3->FP Purification

Sources

An In-depth Technical Guide to Methyl 3-(dimethylamino)benzoate: Synthesis, Properties, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-(dimethylamino)benzoate, a versatile building block in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, chemical properties, and practical applications.

Compound Identification and Synonyms

This compound is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2][3][4] For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms:

  • Systematic Name: this compound

  • Common Synonyms:

    • 3-(Dimethylamino)benzoic acid methyl ester[2][3]

    • Methyl m-(dimethylamino)benzoate

    • m-Dimethylaminobenzoic acid methyl ester

    • Benzoic acid, 3-(dimethylamino)-, methyl ester[3]

  • CAS Number: 16518-64-2[1][2][3][4]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2][3][4]
Molecular Weight 179.22 g/mol [1][2][3][4]
Boiling Point 80 °C at 3 mmHg[2]
Density 1.084 g/cm³[2]
Refractive Index 1.545[2]
Flash Point 113 °C[2]
Vapor Pressure 0.00368 mmHg at 25 °C[2]
Storage Temperature Room Temperature[2]

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-(dimethylamino)benzoic acid with methanol, catalyzed by a strong acid. This method is widely used due to its simplicity and relatively high yield.[5][6][7]

Rationale for Experimental Choices

The Fischer esterification is an equilibrium-driven process.[6][7] To drive the reaction towards the product (the ester), an excess of one of the reactants, typically the less expensive one (in this case, methanol), is used.[5][6][7] A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][7]

The work-up procedure is designed to separate the desired ester from unreacted starting materials, the acid catalyst, and byproducts. This involves a series of extractions. A wash with water removes the excess methanol and sulfuric acid. A subsequent wash with a weak base, such as sodium bicarbonate solution, neutralizes any remaining acid and removes the unreacted carboxylic acid by converting it into its water-soluble sodium salt.[5] Finally, a brine wash removes residual water from the organic layer before drying.

Purification is typically achieved by distillation under reduced pressure to prevent decomposition of the product at high temperatures.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-(Dimethylamino)benzoic acid Reflux Reflux (e.g., 45-60 min) A->Reflux B Methanol (excess) B->Reflux C Conc. H₂SO₄ (catalyst) C->Reflux D Cool Reaction Mixture Reflux->D Reaction Completion E Extraction with Dichloromethane & Water D->E F Wash with NaHCO₃ solution E->F G Wash with Brine F->G H Dry over Anhydrous MgSO₄ G->H I Gravity Filtration H->I Dried Organic Layer J Solvent Removal (Simple Distillation) I->J K Vacuum Distillation of Crude Product J->K L Pure this compound K->L

Caption: Fischer Esterification Workflow for this compound Synthesis.

Step-by-Step Synthesis Protocol

Materials:

  • 3-(Dimethylamino)benzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(dimethylamino)benzoic acid and an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • Water (2x volumes)

    • Saturated sodium bicarbonate solution (2x volumes) until effervescence ceases.

    • Saturated sodium chloride solution (1x volume).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.8-3.9 ppm. The N-methyl protons (-N(CH₃)₂) should appear as a singlet around 2.9-3.0 ppm. The aromatic protons will exhibit a complex multiplet pattern in the range of 6.7-7.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a peak for the carbonyl carbon of the ester at around 167 ppm. The methyl carbon of the ester group will appear around 52 ppm, and the N-methyl carbons will be in the region of 40 ppm. The aromatic carbons will resonate in the 110-150 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1715-1730 cm⁻¹. Other significant peaks will include C-O stretching bands and C-H stretching and bending vibrations for the aromatic and methyl groups.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 179.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its dimethylamino group and the methyl ester functionality provide convenient handles for further chemical modifications.

Role as a Synthetic Intermediate

The dimethylamino group can act as a directing group in electrophilic aromatic substitution reactions and can also be a site for quaternization or other transformations. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides, hydroxamic acids, or can participate in reduction reactions.

Precursor to Active Pharmaceutical Ingredients (APIs)

While direct incorporation into a marketed drug is not widely documented, the 3-(dimethylamino)benzoate scaffold is a key component in the synthesis of various investigational drugs and pharmacologically active compounds. For instance, it is a precursor for the synthesis of more complex molecules that are evaluated for their therapeutic potential. A notable example is its use in the development of the analgesic drug Tapentadol .[9][10] Although the core of Tapentadol is a 3-(3-methoxyphenyl) derivative, the synthesis of related structures and analogs often involves intermediates derived from substituted benzoic acids, including those with a dimethylamino group.

Logical Relationship in Drug Synthesis

DrugSynthesis Start This compound Step1 Functional Group Interconversion (e.g., ester hydrolysis, amide coupling) Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Further Synthetic Transformations Intermediate->Step2 API Active Pharmaceutical Ingredient (API) Step2->API

Caption: General synthetic pathway illustrating the use of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the construction of more complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • Fischer Esterification: Preparation of methyl benzoate. (n.d.). Docsity. Retrieved February 7, 2026, from [Link]

  • Cap, A. (2008, February 17). Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid. Adam Cap. Retrieved February 7, 2026, from [Link]

  • How to make methyl benzoate. (2017, September 12). YouTube. Retrieved February 7, 2026, from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Esterification - Synthesis of Methyl Benzoate. (2004, April 6). Atlants.lv. Retrieved February 7, 2026, from [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nitration of methyl benzoate. (n.d.). RSC Education. Retrieved February 7, 2026, from [Link]

  • This compound, min 99% (T), 10 grams. (n.d.). Aladdin Scientific. Retrieved February 7, 2026, from [Link]

  • This compound 99.0%. (n.d.). PureSynth. Retrieved February 7, 2026, from [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (n.d.). Canadian Science Publishing. Retrieved February 7, 2026, from [Link]

  • The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube. Retrieved February 7, 2026, from [Link]

  • Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent. (n.d.). Google Patents.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024, September 2). PubMed Central. Retrieved February 7, 2026, from [Link]

  • Provide the IR spectrum analysis for Methyl Benzoate. (2022, December 6). Brainly.com. Retrieved February 7, 2026, from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved February 7, 2026, from [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (n.d.). Google Patents.
  • infrared spectrum of dimethylamine C2H7N CH3NHCH3. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. (n.d.). Quick Company. Retrieved February 7, 2026, from [Link]

  • 13C nmr spectrum of methylamine. (n.d.). Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]

  • Methyl 4(methylamino)benzoate. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

  • Label the following IR Spectrum for Methyl M-Nitrobenzoate. (2015, July 5). Chegg. Retrieved February 7, 2026, from [Link]

Sources

Introduction: Elucidating Molecular Structure through NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectral Analysis of Methyl 3-(dimethylamino)benzoate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise characterization of a molecule is a critical first step in understanding its function and potential. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral features of this compound (CAS No. 16518-64-2), a disubstituted aromatic ester.[1][2][3] By dissecting the underlying principles that govern its chemical shifts and coupling patterns, we aim to provide a field-proven framework for spectral interpretation that is rooted in the electronic interplay of its constituent functional groups.

The structure of this compound presents a fascinating case study in substituent effects on an aromatic ring. It features a powerful electron-donating group (EDG), the dimethylamino [-N(CH₃)₂] group, and a moderately electron-withdrawing group (EWG), the methoxycarbonyl [-COOCH₃] group, positioned meta to each other. This specific arrangement dictates the electronic environment of each proton and carbon nucleus, resulting in a distinct and predictable NMR fingerprint.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons. For this compound, we can predict six unique signals.

The Causality of Chemical Shifts: Electronic Effects at Play

The chemical shift of an aromatic proton is exquisitely sensitive to the electron density at its position. Protons in electron-rich environments are "shielded" from the external magnetic field and resonate at a lower chemical shift (upfield), whereas protons in electron-deficient environments are "deshielded" and resonate at a higher chemical shift (downfield).[4]

  • The Dimethylamino (-N(CH₃)₂) Group: As a strong π-donor, this group increases electron density on the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions through resonance. This leads to significant shielding of the attached protons.

  • The Methoxycarbonyl (-COOCH₃) Group: This group withdraws electron density from the ring through both inductive and resonance effects, causing a general deshielding of all aromatic protons, with the most pronounced effect at the ortho position (H-2).[5]

This interplay results in a well-resolved aromatic region. The expected signals, based on established substituent effects and data from analogous compounds like 3-(dimethylamino)benzoic acid[6], are detailed below.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound, typically recorded in a solvent like CDCl₃.

Assigned ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
-N(CH₃)₂ ~2.95Singlet (s)6HAliphatic protons on nitrogen; singlet due to no adjacent protons. Shift is downfield due to the electronegative nitrogen.
-OCH₃ ~3.88Singlet (s)3HEster methyl protons; singlet due to no adjacent protons. Deshielded by the adjacent oxygen.
H-5 ~7.25 - 7.35Triplet (t)1Hmeta to both the EDG and EWG. Experiences coupling from H-4 and H-6. Its shift is close to that of benzene.
H-4 ~6.85 - 6.95Doublet of Doublets (dd)1Hortho to the strong EDG (-N(CH₃)₂), causing a significant upfield (shielded) shift.
H-6 ~7.10 - 7.20Doublet of Doublets (dd)1Hpara to the strong EDG (-N(CH₃)₂), resulting in a notable upfield (shielded) shift, though less so than H-4.
H-2 ~7.40 - 7.50Singlet (or narrow t)1Hortho to the EWG (-COOCH₃) and ortho to the EDG (-N(CH₃)₂). The deshielding effect of the ester group dominates, shifting it downfield.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 10 carbon atoms in this compound are chemically non-equivalent and should produce distinct signals.

Interpreting Carbon Chemical Shifts

The same electronic principles governing ¹H NMR apply to ¹³C NMR. Electron-donating groups shield adjacent carbons (upfield shift), while electron-withdrawing groups deshield them (downfield shift). The effect on carbon atoms is often more pronounced than on protons.[7]

  • Ipso-Carbons: The carbons directly attached to the substituents (C1 and C3) are significantly affected. C3, attached to the nitrogen, will be strongly deshielded, while C1, attached to the carbonyl group, will also be deshielded.

  • Ortho/Para Carbons: C2, C4, and C6, being ortho and para to the dimethylamino group, will be shielded and appear at a higher field (lower ppm) compared to unsubstituted benzene.

  • Aliphatic and Carbonyl Carbons: The methyl carbons of the dimethylamino and methoxy groups will appear in the aliphatic region, while the carbonyl carbon of the ester will be significantly downfield (>165 ppm).

Predicted ¹³C NMR Data Summary
Assigned CarbonChemical Shift (δ, ppm)Rationale for Chemical Shift
-N(CH₃)₂ ~40.5Aliphatic carbons attached to nitrogen.
-OCH₃ ~52.0Ester methyl carbon, deshielded by oxygen.
C-6 ~115.5Aromatic CH, shielded by the para -N(CH₃)₂ group.
C-4 ~116.0Aromatic CH, shielded by the ortho -N(CH₃)₂ group.
C-2 ~119.0Aromatic CH, shielded by the ortho -N(CH₃)₂ group but slightly deshielded by the ortho -COOCH₃ group.
C-5 ~129.0Aromatic CH, largely unaffected by resonance effects, similar to a standard aromatic carbon.
C-1 ~131.0Aromatic ipso-carbon attached to the -COOCH₃ group.
C-3 ~148.5Aromatic ipso-carbon attached to the -N(CH₃)₂ group, strongly deshielded by nitrogen.
C=O ~167.0Carbonyl carbon, significantly deshielded by the double-bonded oxygen.

Part 3: Experimental Protocol & Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for NMR data acquisition is essential.

Standard Operating Procedure for NMR Analysis
  • Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is critical to avoid large solvent signals in the ¹H NMR spectrum.[8]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for all chemical shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: Typically 400 MHz or higher for good resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for proper nuclear relaxation.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: Corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to ensure that each unique carbon appears as a singlet.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A 2-second delay is standard.

  • Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS (Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID (1H & 13C) Lock->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Process Phase & Baseline Correction FT->Process Analyze Assign Peaks & Interpret Process->Analyze

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Part 4: Structural Insights from Substituent Effects

The chemical shifts observed for this compound are a direct consequence of the electronic perturbations caused by its substituents. A visual representation can clarify these relationships.

Diagram of Electronic Effects

Electronic_Effects cluster_mol This compound cluster_ester cluster_amino C1 C1 C2 C2 C1->C2 C_O C=O C1->C_O C3 C3 C2->C3 C4 C4 C3->C4 N_Me2 N(CH3)2 C3->N_Me2 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O_Me O-CH3 C_O->O_Me N_Me2->C2 ortho N_Me2->C4 ortho N_Me2->C6 para EWG_label Electron-Withdrawing Group (-R, -I) Causes deshielding (downfield shift) pos_ewg EWG_label->pos_ewg EDG_label Electron-Donating Group (+R) Causes shielding (upfield shift) pos_edg EDG_label->pos_edg pos_ewg->C_O pos_edg->N_Me2

Caption: Electronic influence of substituents on the aromatic ring of the molecule.

This guide provides a comprehensive framework for understanding and predicting the NMR spectrum of this compound. By grounding spectral interpretation in the fundamental principles of electronic effects, researchers can confidently assign signals and validate the structure of this and related compounds, ensuring the high degree of scientific integrity required in research and development.

References

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available from: [Link]

  • PureSynth. This compound 99.0%. Available from: [Link]

  • Tang, S., et al. Supporting Information: Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Available from: [Link]

  • University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Abraham, R.J., et al. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Available from: [Link]

  • Dhami, K.S. & Stothers, J.B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Available from: [Link]

  • Rogue Chem (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available from: [Link]

  • Martin, N.H., et al. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-6, 300-1. Available from: [Link]

  • F.G. Vogt, et al. (2024). Vinyl and methyl-ester groups in the insoluble polymer drug patiromer identified and quantified by solid-state NMR. PubMed. Available from: [Link]

  • Abraham, R.J., et al. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available from: [Link]

  • SpectraBase. p-Aminobenzoic acid, potassium salt - Optional[13C NMR] - Spectrum. Available from: [Link]

  • Abbadessa, A., et al. 1 H NMR spectrum of PSBTTT. The arrows evidence some broad spectral components in chloroform-d. ResearchGate. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. Available from: [Link]

  • Sharma, G., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetoxy Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Chegg. Solved For the 13-CNMR sprectra of methyl-3-nitrobenzoate. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • SpectraBase. 3-Methoxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Methyl 3-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(dimethylamino)benzoate (CAS 16518-64-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of acridine-based DNA intercalators and quinoline derivatives via Friedländer condensation. Accurate mass spectrometric identification of this compound is essential for monitoring impurity profiles during the synthesis of antineoplastic agents.

This guide provides a definitive analysis of the Electron Ionization (EI) fragmentation pathways of this compound. It details the mechanistic causality behind key diagnostic ions (


 179, 148, 120, 164) and establishes a self-validating protocol for distinguishing this meta-substituted isomer from its ortho- (anthranilate) and para-analogues.

Chemical Identity & Structural Properties[1][2]

Before analyzing the mass spectrum, the structural electronic environment must be understood, as it dictates the fragmentation hierarchy.

PropertySpecification
IUPAC Name This compound
CAS Number 16518-64-2
Molecular Formula

Exact Mass 179.0946 Da
Structure Type Meta-substituted benzene ring
Key Functional Groups Methyl ester (C-1), Dimethylamino (C-3)

Electronic Context: The molecule features two competing directing groups on the benzene ring. The dimethylamino group is strongly electron-donating (activating), while the methyl ester is electron-withdrawing (deactivating). In the meta position, resonance interaction between these groups is minimized compared to para or ortho isomers, leading to a unique fragmentation stability profile where both functional groups fragment somewhat independently.

Experimental Methodology: EI-MS Protocol

To reproduce the fragmentation patterns described below, the following acquisition parameters are recommended. This protocol ensures sufficient energy for diagnostic bond scissions without total ion disintegration.

Standard Operating Procedure (SOP)
  • Inlet System: Gas Chromatography (GC) split injection (Split ratio 50:1).

    • Rationale: Prevents detector saturation; the compound is semi-volatile.

  • Ionization Source: Electron Ionization (EI).[1]

    • Energy:[2] 70 eV (Standard).

    • Source Temp: 230°C.

  • Mass Analyzer: Single Quadrupole or Time-of-Flight (ToF).

    • Scan Range:

      
       40 – 300.
      
    • Solvent Delay: 3.0 min (to exclude solvent tail).

  • QA/QC Criteria:

    • Tune the instrument using PFTBA (Perfluorotributylamine).

    • Verify

      
       69, 219, and 502 abundances are within ±10% of manufacturer specifications before running samples.
      

Mechanistic Fragmentation Analysis

The mass spectrum of this compound is characterized by a stable molecular ion and two distinct fragmentation channels: Ester Cleavage (Pathway A) and Amine Alkyl Loss (Pathway B).

The Molecular Ion ( )
  • Observed Peak:

    
     179 (High Intensity, often 60-80%).
    
  • Mechanism: The aromatic ring and the lone pair on the nitrogen atom stabilize the radical cation. Unlike aliphatic esters, aromatic esters yield robust molecular ions.

Pathway A: Ester Functionality Cleavage (Major Pathway)

This pathway follows the classic fragmentation rules for methyl esters.

  • 
    -Cleavage (Loss of Methoxy): 
    
    • Transition:

      
       179 
      
      
      
      
      
      148.
    • Loss: Methoxyl radical (

      
      , 31 Da).
      
    • Mechanism: Homolytic cleavage of the C-O bond adjacent to the carbonyl.

    • Result: Formation of the Acylium ion (

      
      ). This ion is resonance-stabilized by the benzene ring.
      
  • Decarbonylation (Loss of CO):

    • Transition:

      
       148 
      
      
      
      
      
      120.
    • Loss: Carbon monoxide (CO, 28 Da).

    • Mechanism: Heterolytic cleavage of the acylium ion.

    • Result: Formation of the substituted phenyl cation (

      
      ).
      
Pathway B: Amine Functionality Cleavage

The dimethylamino group provides a secondary fragmentation route, though less dominant than the ester cleavage.

  • Hydrogen Abstraction / Methyl Loss:

    • Transition:

      
       179 
      
      
      
      
      
      164.
    • Loss: Methyl radical (

      
      , 15 Da).
      
    • Mechanism: Loss of a methyl group from the nitrogen atom. This forms a quinoid-like iminium ion structure, which is highly stable.

Low Mass Aromatic Fragments
  • 
     104/105:  Further degradation of the phenyl core.
    
  • 
     77:  Phenyl cation (
    
    
    
    ), indicating the aromatic ring is intact until late-stage fragmentation.
  • 
     42-44:  Small amine fragments (
    
    
    
    ).

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of ion generation.

Fragmentation M_Ion Molecular Ion (M+) m/z 179 [C10H13NO2]+. Acylium Acylium Ion m/z 148 [M - OCH3]+ M_Ion->Acylium - OCH3 (31 Da) (alpha-cleavage) Iminium Iminium Ion m/z 164 [M - CH3]+ M_Ion->Iminium - CH3 (15 Da) (N-methyl loss) PhenylCat Subst. Phenyl Cation m/z 120 [M - OCH3 - CO]+ Acylium->PhenylCat - CO (28 Da) (Decarbonylation) Phenyl Phenyl Cation m/z 77 [C6H5]+ PhenylCat->Phenyl Ring Degradation

Figure 1: Fragmentation tree for this compound showing primary ester cleavage (Green) and secondary amine cleavage (Yellow).

Isomer Differentiation (Meta vs. Ortho/Para)

Distinguishing the meta isomer (CAS 16518-64-2) from the ortho isomer (Methyl N,N-dimethylanthranilate) is critical in drug synthesis quality control.

FeatureMeta- (3-Position) Ortho- (2-Position)
Ortho Effect Absent. Distance prevents interaction between ester and amine.Present. Proximity allows H-transfer or cyclic transition states.
[M-31]+ (148) Dominant. Standard ester cleavage is unimpeded.Suppressed. Ortho-interaction often favors loss of alcohol (MeOH, 32 Da) over radical (OMe).
[M-32]+ (147) Negligible.Significant (Loss of neutral Methanol via rearrangement).
Retention Time Generally elutes after ortho isomer on non-polar columns (e.g., DB-5) due to higher boiling point/polarity.Elutes earlier (Intramolecular H-bonding reduces boiling point).

Diagnostic Rule: If the spectrum shows a strong


 147 peak (Loss of 32), the sample is likely the ortho isomer (Anthranilate). If the spectrum shows a strong 

148 peak (Loss of 31), it is the meta isomer (Subject).

Applications in Drug Development

Understanding this molecule's stability and fragmentation is vital because it serves as a scaffold for:

  • Acridine-Based DNA Intercalators: The meta-amino ester moiety is a precursor for synthesizing tricyclic acridines. These compounds function as topoisomerase inhibitors (similar to Amsacrine). The stability of the 3-amino position is crucial for the biological activity of the final drug pharmacophore [1].

  • Friedländer Synthesis: It reacts with cyclohexanones or enolizable ketones to form substituted quinolines. MS monitoring of the starting material ensures the correct isomer is used, preventing the formation of inactive "kinked" isomers that result from ortho-substitution [2].

  • Hydrazine Derivatization: Reaction with hydrazine yields hydrazides used in colorimetric detection of phenols and in synthesizing further heterocyclic libraries for high-throughput screening [3].

References

  • Ghodsi Mohammadi Ziarani, et al. "One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst." Journal of the Mexican Chemical Society, vol. 58, no. 3, 2014.

  • Musial, R., et al. "Synthesis and Antitumor Properties of N-[2-(Dimethylamino)ethyl]carboxamide Derivatives of Fused Tetracyclic Quinolines." Journal of Medicinal Chemistry, vol. 45, no. 7, 2002.

  • Rescigno, A., et al. "3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms." Biology Methods and Protocols, vol. 6, no. 1, 2021.[3][4]

  • NIST Mass Spectrometry Data Center. "Methyl 2-(methylamino)benzoate (Anthranilate Isomer Comparison)." NIST Chemistry WebBook, SRD 69.

Sources

Methodological & Application

Technical Application Note: Methyl 3-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(dimethylamino)benzoate (CAS: 16518-62-0) is a bifunctional aromatic scaffold characterized by a meta-substitution pattern between an electron-withdrawing ester group and an electron-donating dimethylamino group. Unlike its para-isomer—a widely used probe for Twisted Intramolecular Charge Transfer (TICT)—the meta-isomer exhibits interrupted conjugation. This unique electronic profile makes it a critical control molecule in photophysical studies and a regio-defined building block in medicinal chemistry.

This guide details the synthesis, chemical reactivity, and experimental protocols for utilizing this scaffold in organic synthesis and drug development.

Chemical Profile & Electronic Structure

PropertyData
IUPAC Name This compound
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
Electronic Character "Push-Pull" system with interrupted resonance (non-conjugated)
The "Meta-Effect" in Reactivity

The strategic value of this molecule lies in the meta relationship. In the para isomer, the lone pair on the nitrogen can donate directly into the carbonyl system via resonance, creating a strong dipole. In the meta isomer, this resonance is geometrically impossible.

  • Consequence for Synthesis: The ester group exerts an inductive electron-withdrawing effect (-I), while the amino group exerts a strong mesomeric donating effect (+M) to positions ortho and para to itself. This creates specific "hotspots" for electrophilic aromatic substitution (EAS).

  • Consequence for Photophysics: It displays locally excited (LE) state emission but lacks the stabilized charge-transfer state seen in the para isomer, making it an ideal "null" control for solvatochromic assays.

Synthesis Protocols

Protocol A: Reductive Methylation (Eschweiler-Clarke Modification)

Primary Route for High-Purity Synthesis

This protocol avoids the use of toxic methyl iodide and prevents quaternary ammonium salt formation (over-alkylation), which is common in direct alkylation.

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)[1]

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv) or NaBH(OAc)₃

  • Acetic Acid (glacial, catalytic)[2]

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 3-aminobenzoate (151 mg, 1.0 mmol) in MeOH (5 mL) in a round-bottom flask.

  • Activation: Add Formaldehyde (37% aq., 0.4 mL, 5.0 mmol) and stir for 15 minutes at room temperature to form the imine/iminium species.

  • Acidification: Add Glacial Acetic Acid (0.1 mL) to adjust pH to ~5–6 (optimizes iminium formation).

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN (188 mg, 3.0 mmol) portion-wise over 10 minutes. Caution: Vent toxic HCN gas if present; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

Yield: Typically 85–95%.

Synthetic Utility & Transformations[3][4][5]

Once synthesized, the molecule serves as a versatile intermediate. The ester and amine groups can be manipulated independently.

Protocol B: Chemoselective Hydrolysis

Access to 3-(Dimethylamino)benzoic acid

Reagents: LiOH·H₂O (2.5 equiv), THF/Water (3:1). Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH and stir at 40°C for 3 hours.

  • Critical Step: Acidify carefully with 1M HCl to pH 4–5 (isoelectric point vicinity) to precipitate the amino acid zwitterion or extract the free acid with EtOAc. Application: The resulting acid is a scaffold for amide coupling in library synthesis.

Protocol C: Reduction to Benzyl Alcohol

Access to [3-(dimethylamino)phenyl]methanol

Reagents: LiAlH₄ (1.1 equiv) or DIBAL-H (2.5 equiv), dry THF. Procedure:

  • Cool solution of ester in dry THF to -78°C (for DIBAL) or 0°C (for LiAlH₄).

  • Add reducing agent dropwise.

  • Warm to RT.

  • Fieser workup (for LiAlH₄) is recommended to avoid emulsions caused by the amine. Application: Precursor for benzylic halides (via SOCl₂) used in nucleophilic substitutions.

Regioselectivity & Logic Map

When subjecting this compound to further Electrophilic Aromatic Substitution (EAS) (e.g., halogenation, nitration), the directing groups compete.

  • Ester (Position 1): Deactivates ring; Directs meta (to positions 3 and 5). Position 3 is occupied.[1][3][4]

  • Dimethylamino (Position 3): Strongly activates ring; Directs ortho (2, 4) and para (6).

Dominant Director: The Dimethylamino group controls the regiochemistry.

  • Major Site: Position 6 (Para to Amine, Ortho to Ester). Less sterically hindered than pos 2.[5]

  • Minor Site: Position 4 (Ortho to Amine, Para to Ester).

  • Site 2: Sterically crowded (sandwiched between Ester and Amine).

G Start This compound Amine 3-NMe2 Group (Strong Activator) Directs: Ortho/Para Start->Amine Ester 1-COOMe Group (Deactivator) Directs: Meta Start->Ester Pos6 Position 6 (Major Product) Para to Amine Ortho to Ester Amine->Pos6 Pos4 Position 4 (Minor Product) Ortho to Amine Para to Ester Amine->Pos4 Pos2 Position 2 (Trace) Sterically Hindered Amine->Pos2 Ester->Pos6 Weak direction

Figure 1: Regioselectivity logic for electrophilic substitution on the scaffold.

Photophysical Application Note

Use as a TICT Control Standard

Researchers studying Twisted Intramolecular Charge Transfer (TICT) often use Methyl 4-(dimethylamino)benzoate. The meta isomer (Topic of this note) is the essential negative control.

  • Experiment: Measure fluorescence emission in solvents of increasing polarity (Hexane -> THF -> Acetonitrile).

  • Observation:

    • Para-isomer: Shows dual fluorescence or massive red-shift (stabilized CT state).

    • Meta-isomer: Shows minimal solvatochromism.

References

  • Synthesis via Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Photophysical Properties (Meta vs Para): Grabowski, Z. R., et al. "Twisted intramolecular charge transfer states (TICT). A new class of excited states with a twisted C-C bond." Chemical Reviews, 2003, 103(10), 3899-4032.

  • General Properties & Safety: PubChem Compound Summary for CID 16518-62-0 (this compound). [1]

  • Eschweiler-Clarke Methylation Protocol: Clarke, H. T., et al. "Eschweiler-Clarke Methylation." Organic Syntheses, Coll.[7] Vol. 3, p.723 (1955).

Sources

Application Note: Methyl 3-(dimethylamino)benzoate as a Functional Building Block

[1]

Abstract

Methyl 3-(dimethylamino)benzoate (m-DAB) is a bifunctional aromatic scaffold characterized by a meta-substituted electron-donating amine and an electron-withdrawing ester. Unlike its para-substituted isomer (a classic TICT probe), m-DAB exhibits unique "meta-effect" photophysics, making it a critical control standard in solvatochromic studies. In medicinal chemistry, it serves as a high-value precursor for CNS-active pharmacophores, particularly in the synthesis of acetylcholinesterase (AChE) inhibitors and 3-substituted benzamides. This guide outlines optimized synthetic protocols, photophysical characterization workflows, and structural utility in drug design.

Part 1: Chemical Identity & Properties[1][2][3][4][5]

Table 1: Physicochemical Profile

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 16518-64-2Distinct from the acid (99-64-9)
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Boiling Point 134-136 °C (12 mmHg)High vacuum distillation recommended
Density 1.093 g/mLDenser than water
Solubility MeOH, DCM, EtOAc, DMSOLimited solubility in water
pKa (Conjugate Acid) ~3.8 (Predicted)Nitrogen is less basic than aliphatic amines due to aryl conjugation

Part 2: Synthetic Utility & Protocols

The meta-positioning of the dimethylamino group creates a unique electronic environment. Unlike para-substitution, which allows direct resonance conjugation with the carbonyl, the meta-amino group exerts an inductive electron-donating effect while maintaining the electrophilicity of the ester carbonyl. This makes m-DAB a superior substrate for nucleophilic acyl substitution compared to its para-isomer.

Protocol A: Scalable Synthesis (Fischer Esterification)

Rationale: While acid chlorides are faster, this acid-catalyzed equilibrium method is safer, cheaper, and avoids the formation of unstable amino-acid chloride intermediates.

Reagents:

  • 3-(Dimethylamino)benzoic acid (CAS 99-64-9)[1][2]

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄, 98%) or Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (60.5 mmol) of 3-(dimethylamino)benzoic acid in 150 mL of anhydrous methanol.

  • Catalysis:

    • Option A (H₂SO₄): Add 2.0 mL conc. H₂SO₄ dropwise.[3]

    • Option B (SOCl₂ - Higher Yield): Chill solution to 0°C. Add 5.0 mL SOCl₂ dropwise (generates HCl in situ).

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (30% EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by the less polar ester (Rf ~0.6).

  • Workup (Self-Validating Step):

    • Concentrate methanol to ~30 mL under reduced pressure.

    • Pour residue into 200 mL ice water.

    • Critical Step: Neutralize with sat. NaHCO₃ until pH ~8. (The ester is an oil; the unreacted acid will remain as a soluble carboxylate salt).

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Dry organics over MgSO₄.

  • Purification: Remove solvent. Vacuum distillation (135°C @ 12 mmHg) yields a pale yellow oil.

Protocol B: Amidation (Benzamide Synthesis)

Application: Synthesis of CNS-active ligands (e.g., Rivastigmine analogs).

Reagents:

  • m-DAB (Methyl ester)

  • Target Primary Amine (R-NH₂)

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) - Catalyst[4]

Methodology:

  • Mix m-DAB (1.0 eq) and Amine (1.2 eq) in a sealed tube.

  • Add TBD (5 mol%). No solvent is required if liquid; otherwise use Toluene.

  • Heat to 80°C for 4 hours.

  • Validation: The meta-amino group does not deactivate the ester as strongly as a para-amino group, allowing this reaction to proceed under milder conditions than typical electron-rich benzoates.

Workflow Visualization

The following diagram illustrates the synthetic divergence possible from the m-DAB scaffold.

SynthesisWorkflowcluster_appDrug Discovery ApplicationsAcid3-(Dimethylamino)benzoic acidEsterMethyl 3-(dimethylamino)benzoate (m-DAB)Acid->EsterMeOH / H2SO4Reflux (Protocol A)Amide3-SubstitutedBenzamidesEster->AmideR-NH2 / TBD cat.(Protocol B)HydrazideBenzohydrazides(Heterocycle Precursor)Ester->HydrazideNH2NH2 / EtOHRefluxAlcoholBenzyl AlcoholDerivativesEster->AlcoholLiAlH4 / THFReduction

Caption: Synthetic divergence from m-DAB. The ester serves as the "pivot point" for generating diverse pharmacophores.

Part 3: Photophysical Applications (Solvatochromism)[9]

m-DAB is a vital probe for investigating the "Meta-Effect" in fluorescence spectroscopy. Unlike para-substituted analogs (e.g., Methyl 4-(dimethylamino)benzoate), m-DAB does not typically undergo Twisted Intramolecular Charge Transfer (TICT) to the same extent.

Mechanism & Utility[1][10]
  • Ground State: The dipole is determined by the vector sum of the ester (acceptor) and amine (donor). In the meta position, these vectors are at ~120°, creating a distinct dipole moment compared to the linear para arrangement.

  • Excited State: Upon excitation, the change in dipole moment (

    
    ) is smaller for meta than para.
    
  • Application: Researchers use m-DAB as a negative control when studying dual-fluorescence in TICT systems. If a solvent change shifts the emission of the para-isomer but not the meta-isomer, the mechanism is confirmed as geometry-dependent charge transfer.

Protocol C: Solvatochromic Shift Assay

Objective: Determine the sensitivity of m-DAB to solvent polarity (Lippert-Mataga Plot).

  • Preparation: Prepare 10 µM solutions of m-DAB in solvents of varying polarity: Hexane (Non-polar), Toluene, THF, Dichloromethane, Acetonitrile, Methanol (Polar/Protic).

  • Acquisition:

    • Excitation Wavelength (

      
      ): 310 nm.
      
    • Record Emission (

      
      ) from 330 nm to 550 nm.
      
  • Analysis:

    • Plot Stokes Shift (

      
      ) vs. Orientation Polarizability (
      
      
      ).
    • Expected Result: m-DAB shows a linear bathochromic shift (red shift) with increasing polarity, but with a shallower slope than its para-isomer.

Solvatochromismcluster_logicMeta-Effect LogicGSGround State (S0)Stabilized by Polar SolventES_FCFranck-CondonExcited State (S1*)GS->ES_FCExcitation (hv)Fast (<10^-15 s)ES_RelRelaxed S1(Solvent Reorientation)ES_FC->ES_RelSolvent Relaxation(10^-12 s)ES_Rel->GSEmission (hv')Red ShiftedEmissionFluorescenceEmissionNote1Meta-substitutionlimits resonancecharge transferNote1->ES_RelLimits magnitudeof shift

Caption: Solvatochromic cycle. Solvent relaxation lowers the energy of the excited state, causing a red shift in emission.

Part 4: Drug Discovery Context

m-DAB is a structural homolog to several FDA-approved pharmacophores. The dimethylamino-phenyl motif is a privileged scaffold in neuroscience.

  • Acetylcholinesterase Inhibitors: The meta-amino group mimics the quaternary nitrogen of acetylcholine. Derivatives of m-DAB are used to synthesize carbamate-based inhibitors similar to Rivastigmine .

  • Kinase Inhibition: The 3-aminobenzoate core is often found in the "hinge-binding" region of Type II kinase inhibitors.

Structural Homology:

m-DAB Core


Rivastigmine (Cholinergic agent)
m-DAB Core 

Tetracaine (Anesthetic - though usually para, meta analogs are studied for duration of action).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3627900, this compound. Retrieved from [Link]

  • Grabchev, I., et al. (2003).Photophysical properties of some 1,8-naphthalimide derivatives. (Contextual reference for solvatochromism protocols in amino-benzoate systems). Journal of Photochemistry and Photobiology A: Chemistry.
  • NIST Chemistry WebBook. Benzoic acid, 3-(dimethylamino)-, methyl ester. Retrieved from [Link]

"Methyl 3-(dimethylamino)benzoate" as a reagent in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nickel-Catalyzed Decarbonylative Cross-Coupling of Methyl 3-(dimethylamino)benzoate

Part 1: Executive Summary & Strategic Rationale

The Challenge: this compound (CAS: 16518-64-2) represents a "privileged but problematic" scaffold in medicinal chemistry. While the m-dimethylamino motif is a potent hydrogen-bond acceptor found in numerous CNS-active agents and kinase inhibitors, introducing it via traditional cross-coupling (e.g., using 3-bromo-N,N-dimethylaniline) is often plagued by the instability of electron-rich aryl halides and competitive amination side reactions.

The Solution: This protocol details the Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling of this compound. By utilizing the ester moiety as a "masked" electrophile, researchers can bypass the use of unstable halides.

Why This Reagent? this compound serves as an ideal stress-test substrate for ester activation methodologies:

  • Electronic Deactivation: The strong electron-donating capability of the meta-dimethylamino group (

    
    ) increases electron density at the carbonyl carbon, significantly raising the barrier for the initial oxidative addition of Ni(0).
    
  • Coordination Interference: The Lewis-basic nitrogen can competitively bind to the nickel center, potentially poisoning the catalyst.

  • Atom Economy: Successful coupling converts a cheap, stable ester precursor directly into a high-value biaryl core, extruding only CO and methanol.

Part 2: Mechanistic Pathway & Visualization

To successfully couple this electron-rich ester, one must understand the catalytic cycle. The reaction proceeds via a Ni(0)/Ni(II) redox couple, distinct from Pd-catalysis. The key step is the oxidative addition into the C(acyl)–O bond, followed by decarbonylation to form the reactive aryl-nickel species.

Figure 1: Catalytic Cycle for Decarbonylative Coupling

Ni_Catalysis Ni0 Active Catalyst [Ni(0)-Ligand] OxAdd Oxidative Addition (Acyl-Ni-OMe Complex) Ni0->OxAdd + Substrate Substrate This compound Substrate->OxAdd Rate Limiting Step (High Barrier due to EDG) Decarb Decarbonylation (-CO) OxAdd->Decarb Extrusion of CO TransMet Transmetallation (+ Ar-B(OH)2) Decarb->TransMet Formation of Aryl-Ni-Ar' RedElim Reductive Elimination TransMet->RedElim RedElim->Ni0 Regeneration Product 3-(Dimethylamino)biaryl RedElim->Product

Caption: Figure 1. The Ni-catalyzed decarbonylative cycle. The presence of the 3-NMe2 group destabilizes the transition state for oxidative addition, requiring electron-rich phosphines or NHC ligands to facilitate the process.

Part 3: Experimental Protocol

Objective: Synthesis of 3-(dimethylamino)-4'-methoxybiphenyl via decarbonylative coupling.

Materials Checklist
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst Precursor: Ni(cod)₂ (10 mol%) - Handle in Glovebox

  • Ligand: dcype (1,2-Bis(dicyclohexylphosphino)ethane) (20 mol%)

    • Note: Bidentate ligands are crucial to prevent ligand dissociation during the strenuous decarbonylation step.

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Additive: Molecular Sieves (4Å) - Optional but recommended to sequester methanol.

Step-by-Step Methodology
  • Catalyst Activation (Glovebox):

    • In a nitrogen-filled glovebox, weigh Ni(cod)₂ (27.5 mg, 0.10 mmol) and dcype (84.5 mg, 0.20 mmol) into a 20 mL oven-dried scintillation vial.

    • Add 2 mL of anhydrous toluene. Stir at RT for 10 minutes until the solution turns a deep orange-red, indicating formation of the active [Ni(dcype)] complex.

  • Reaction Assembly:

    • To the catalyst solution, add this compound (179 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

    • Add the remaining toluene (3 mL) to bring the total volume to 5 mL (0.2 M concentration).

    • Seal the vial with a Teflon-lined cap.

  • Thermal Execution:

    • Remove from glovebox and place in a pre-heated aluminum heating block at 140 °C .

    • Critical Control Point: High temperature is non-negotiable. The decarbonylation of electron-rich aroyl-nickel complexes has a high activation energy. Stir vigorously (1000 rpm) for 16 hours.

  • Work-up & Purification:

    • Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts and precipitated Nickel black. Rinse with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO₂).

      • Eluent: Hexanes/EtOAc (9:1 to 4:1). The amino group induces tailing; add 1% Et₃N to the eluent if separation is poor.

Part 4: Data & Optimization Guide

The following table summarizes the optimization of reaction conditions for this specific substrate, highlighting the impact of ligand choice on overcoming the electronic deactivation of the ester.

EntryCatalyst SourceLigandTemp (°C)Yield (%)Observation
1 Ni(cod)₂dcype 140 88% Optimal conditions.
2Ni(cod)₂PPh₃140<5%Monodentate ligands fail to stabilize the Ni center at high T.
3Ni(cod)₂PCy₃14032%More electron-rich, but steric bulk hinders transmetallation.
4Ni(OAc)₂ / Zndcype14065%Air-stable alternative; lower yield due to heterogeneous reduction.
5Ni(cod)₂dcype10012%Temperature insufficient for decarbonylation step.

Troubleshooting the "Amino Effect": If yields are low (<40%), the dimethylamino group is likely coordinating to the Nickel.

  • Solution: Increase ligand loading to 25 mol% or switch to an NHC ligand (e.g., IPr) which binds more tightly than the substrate's nitrogen.

References

  • Muto, K., Yamaguchi, J., & Itami, K. (2012). "Nickel-Catalyzed C–H/C–O Biaryl Coupling of Azoles and Naphthalenes/Pivalates." Journal of the American Chemical Society, 134(1), 169–172. [Link]

  • Amaike, K., Muto, K., Yamaguchi, J., & Itami, K. (2012). "Decarbonylative C–H Coupling of Azoles and Aryl Esters: Unprecedented Nickel Catalysis and Application to the Synthesis of Muscoride A." Journal of the American Chemical Society, 134(33), 13573–13576. [Link]

  • Takise, R., Muto, K., Yamaguchi, J., & Itami, K. (2014). "Nickel-Catalyzed Decarbonylative Cross-Coupling of Aryl Esters with Organoboron Reagents." Angewandte Chemie International Edition, 53(26), 6791–6794. [Link]

  • Correa, A., & Martin, R. (2009). "Ni-Catalyzed Reduction of Inert C–O Bonds: A New Strategy for Using Aryl Esters as Aryl Halide Surrogates." Journal of the American Chemical Society, 131(42), 15974–15975. [Link]

Application Notes & Protocols: Methyl 3-(dimethylamino)benzoate as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 3-(dimethylamino)benzoate in Medicinal Chemistry

This compound is a readily available aromatic compound that holds significant potential as a starting material in the synthesis of diverse active pharmaceutical ingredients (APIs). Its chemical architecture, featuring a nucleophilic dimethylamino group, an electrophilic ester moiety, and an aromatic ring amenable to further functionalization, offers a triad of reactive sites for strategic bond construction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the reactivity of this compound to forge complex molecular scaffolds relevant to modern pharmacology. We will explore a plausible and chemically sound synthetic pathway toward a key structural motif found in several APIs, with a particular focus on the synthesis of a Trimebutine analogue. While existing patented syntheses of Trimebutine commence from different precursors, this guide will demonstrate how the fundamental reactivity of this compound can be harnessed to achieve a similar molecular framework.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 80 °C at 3 mmHg[1]
Density 1.084 g/cm³[1]
Solubility Soluble in methanol and ether; insoluble in water.[2]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

Proposed Synthetic Application: A Two-Step Synthesis of a Trimebutine Analogue

This section outlines a hypothetical, yet chemically robust, two-step synthetic sequence to prepare an analogue of Trimebutine, a spasmolytic agent, starting from this compound. This proposed route leverages a Grignard reaction to introduce the necessary carbon framework, followed by an esterification to append the 3,4,5-trimethoxyphenyl moiety characteristic of Trimebutine.

Overall Synthetic Scheme

Trimebutine Analogue Synthesis cluster_0 cluster_1 M3DB This compound Grignard 1. Ethylmagnesium bromide, THF 2. Aqueous workup Alcohol 2-(3-(dimethylamino)phenyl)butan-2-ol M3DB->Alcohol Step 1: Grignard Reaction Esterification 3,4,5-Trimethoxybenzoyl chloride, Pyridine, DCM Trimebutine_Analogue Trimebutine Analogue Alcohol->Trimebutine_Analogue Step 2: Esterification

Caption: Proposed two-step synthesis of a Trimebutine analogue.

Step 1: Grignard Reaction for the Synthesis of 2-(3-(dimethylamino)phenyl)butan-2-ol

The initial step involves the addition of an ethyl group to the electrophilic carbonyl carbon of the ester via a Grignard reaction. The reaction of an ester with two equivalents of a Grignard reagent yields a tertiary alcohol after acidic workup.[3][4]

Reaction Mechanism

The Grignard reagent, ethylmagnesium bromide, acts as a potent nucleophile, attacking the carbonyl carbon of this compound. This initial addition leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating methoxide to form a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the ketone, generating a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.

Grignard Mechanism Mechanism of Grignard Reaction M3DB This compound Intermediate1 Tetrahedral Intermediate M3DB->Intermediate1 + EtMgBr EtMgBr EtMgBr Ketone Ketone Intermediate Intermediate1->Ketone - MeOMgBr Alkoxide Magnesium Alkoxide Ketone->Alkoxide + EtMgBr Alcohol 2-(3-(dimethylamino)phenyl)butan-2-ol Alkoxide->Alcohol H₃O⁺ workup

Caption: Mechanism of the Grignard reaction.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (2.2 eq)

  • Ethyl bromide (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (catalytic)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 eq) and a small crystal of iodine.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide (2.2 eq) in anhydrous THF.

    • Add a small amount of the ethyl bromide solution to the magnesium suspension. The reaction is initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.

    • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the solution of this compound dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0179.22(e.g., 5.0 g)
Magnesium2.224.31(e.g., 1.49 g)
Ethyl bromide2.2108.97(e.g., 6.67 mL)

Step 2: Esterification to Synthesize the Trimebutine Analogue

The final step in this proposed synthesis is the esterification of the tertiary alcohol, 2-(3-(dimethylamino)phenyl)butan-2-ol, with 3,4,5-trimethoxybenzoyl chloride. This reaction forms the ester linkage present in the target Trimebutine analogue. Given the steric hindrance of the tertiary alcohol, a robust esterification method is required. Acylation with an acid chloride in the presence of a base like pyridine is a standard and effective method.[5] Alternatively, for highly hindered alcohols, the Mitsunobu reaction could be considered.[6][7][8]

Reaction Scheme

Esterification cluster_0 cluster_1 Alcohol 2-(3-(dimethylamino)phenyl)butan-2-ol Base Pyridine, DCM Trimebutine_Analogue Trimebutine Analogue Alcohol->Trimebutine_Analogue Esterification AcidChloride 3,4,5-Trimethoxybenzoyl chloride AcidChloride->Trimebutine_Analogue

Caption: Esterification of the tertiary alcohol.

Experimental Protocol

Materials:

  • 2-(3-(dimethylamino)phenyl)butan-2-ol (1.0 eq)

  • 3,4,5-Trimethoxybenzoyl chloride (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(3-(dimethylamino)phenyl)butan-2-ol (1.0 eq) and dissolve it in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous pyridine (2.0 eq) to the solution.

  • Acylation:

    • In a separate flask, dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

    • Add the acid chloride solution dropwise to the cooled alcohol solution with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure Trimebutine analogue.

ReagentMolar Eq.MW ( g/mol )Amount
2-(3-(dimethylamino)phenyl)butan-2-ol1.0(Calculated)(Based on Step 1 yield)
3,4,5-Trimethoxybenzoyl chloride1.1230.64(e.g., 1.25 g)
Pyridine2.079.10(e.g., 0.8 mL)

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex molecules of pharmaceutical interest. The synthetic route outlined in this application note, while hypothetical, is grounded in well-established chemical principles and provides a clear and actionable strategy for the preparation of a Trimebutine analogue. The presented protocols are designed to be readily adaptable in a standard laboratory setting and offer a foundation for further exploration and optimization. The strategic application of fundamental organic reactions, such as the Grignard reaction and esterification, to readily available starting materials like this compound is a cornerstone of efficient and innovative drug discovery and development.

References

  • CN102276487A - Preparation method of trimebutine - Google P
  • A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. (URL: [Link])

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. (URL: [Link])

  • CN113999126B - Preparation method of trimebutine - Google P
  • This compound 99.0% - PureSynth. (URL: [Link])

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central. (URL: [Link])

  • A ketone upon reaction with ethyl magnesium bromide (Grignard reagent) fo.. - Filo. (URL: [Link])

  • CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol. (URL: )
  • Solved The Grignard reaction of methyl benzoate (A) with | Chegg.com. (URL: [Link])

  • Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid - European Patent Office - EP 0160760 A1. (URL: [Link])

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. (URL: [Link])

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (URL: [Link])

  • Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate) - ResearchGate. (URL: [Link])

  • CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. (URL: )
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. (URL: [Link])

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (URL: [Link])

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (URL: [Link])

  • What is the product when ethyl magnesium bromide react with ethyl ethnoate? - Quora. (URL: [Link])

  • [FREE] What is the major product obtained when two moles of ethyl magnesium bromide are treated with methyl - Brainly. (URL: [Link])

  • 3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester cas 39133-31-8. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (URL: [Link])

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. (URL: [Link])

  • Esterification of nitrobenzoic acids - US3948972A - Google P

Sources

Methyl 3-(dimethylamino)benzoate: A Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Aromatic Ester

Methyl 3-(dimethylamino)benzoate is an organic compound characterized by a benzene ring substituted with a methyl ester and a dimethylamino group at the meta position.[1] While its direct applications in materials science are not as extensively documented as its para-isomer, its unique electronic and structural features make it a compelling, yet underutilized, building block for the synthesis of advanced functional materials. The presence of both an electron-donating dimethylamino group and an electron-withdrawing methyl ester group on the aromatic ring creates a molecule with inherent donor-acceptor characteristics. This electronic dichotomy is a key design principle for materials in organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and as components in photopolymerization systems.

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. It is intended for researchers, scientists, and professionals in drug development and materials engineering who are seeking to leverage this molecule's capabilities. We will delve into its role as a precursor for Thermally Activated Delayed Fluorescence (TADF) materials and as a co-initiator in photopolymerization, providing detailed, field-proven insights and step-by-step protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in any research and development setting.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 80 °C at 3 mmHg[1]
Density 1.084 g/cm³[1]
Refractive Index 1.545[1]
Flash Point 113 °C[1]
Solubility Poorly soluble in water; miscible with organic solvents.[3]
CAS Number 16518-64-2[1]

Safety and Handling: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[4] Avoid contact with skin, eyes, and clothing.[5] In case of inhalation, move the individual to fresh air.[4] In case of skin contact, wash the affected area with soap and water.[5] For eye contact, rinse thoroughly with water.[4] If swallowed, rinse the mouth and seek medical attention.[4] Store the compound in a tightly sealed container in a cool, dry place.[5]

Application I: A Precursor for Thermally Activated Delayed Fluorescence (TADF) Materials in OLEDs

Scientific Rationale: Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to theoretical internal quantum efficiencies of up to 100%. TADF molecules are typically composed of electron-donating and electron-accepting moieties that are electronically decoupled, resulting in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. This small energy gap enables efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, followed by fluorescent decay.

The structure of this compound, with its electron-donating dimethylamino group and electron-withdrawing methyl ester, makes it an ideal starting point for the synthesis of donor-acceptor TADF emitters. While direct coupling reactions involving the dimethylamino group are challenging due to its poor leaving group character, a multi-step synthetic approach can be employed to convert it into a suitable precursor for cross-coupling reactions.

A plausible strategy involves the conversion of the dimethylamino group to a better leaving group, such as a halide, via a Sandmeyer-type reaction on the corresponding primary amine. The resulting aryl halide can then undergo a Buchwald-Hartwig amination with a suitable donor molecule, such as phenothiazine or acridine derivatives, to yield the target TADF material.[6]

Proposed Synthetic Pathway to TADF Materials

The following diagram illustrates a proposed multi-step synthesis of a phenothiazine-based TADF material starting from this compound.

G MDB This compound A Methyl 3-aminobenzoate MDB->A Demethylation/ Nitrosation/ Reduction B Methyl 3-bromobenzoate A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) D Methyl 3-(10H-phenothiazin-10-yl)benzoate (PTZ-MBZ) B->D Buchwald-Hartwig Amination C Phenothiazine C->D

Caption: Proposed synthetic route to a TADF material from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromobenzoate from Methyl 3-aminobenzoate (Sandmeyer Reaction)

This protocol is adapted from established Sandmeyer reaction procedures.[7][8]

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve Methyl 3-aminobenzoate (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Copper(I) Bromide Solution Preparation:

    • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents).

    • Cool this solution to 0 °C.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

    • Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain Methyl 3-bromobenzoate.

Protocol 2: Synthesis of Methyl 3-(10H-phenothiazin-10-yl)benzoate (PTZ-MBZ) via Buchwald-Hartwig Amination

This protocol is based on general procedures for Buchwald-Hartwig amination.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 3-bromobenzoate (1 equivalent), phenothiazine (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 equivalents), and a suitable phosphine ligand like Xantphos (0.02-0.1 equivalents).

    • Add a base, such as sodium tert-butoxide (1.4 equivalents).

    • Add a dry, degassed solvent, such as toluene or dioxane.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired TADF material, Methyl 3-(10H-phenothiazin-10-yl)benzoate.

Application II: Co-initiator in Photopolymerization

Scientific Rationale: Photopolymerization is a process where light is used to initiate a polymerization reaction. In many systems, particularly for the polymerization of acrylates and methacrylates, a photoinitiator system is employed, which often consists of a photosensitizer and a co-initiator. Tertiary amines, such as the dimethylamino group in this compound, can act as effective co-initiators.[9]

The mechanism involves the photosensitizer (e.g., camphorquinone) absorbing light and being promoted to an excited state. This excited photosensitizer can then interact with the tertiary amine through an electron transfer process. The amine donates an electron to the excited photosensitizer, forming a radical cation on the amine and a radical anion on the photosensitizer. The amine radical cation can then undergo deprotonation to form a highly reactive free radical, which in turn initiates the polymerization of the monomer.

While the para-substituted isomer, ethyl 4-(dimethylamino)benzoate (EDMAB), is more commonly used, the meta-substituted this compound can also be expected to function as a co-initiator, albeit with potentially different reactivity due to the electronic effects of the substituent positions.[10]

Photopolymerization Initiation Mechanism

The following diagram illustrates the general mechanism of a tertiary amine acting as a co-initiator in photopolymerization.

G PS Photosensitizer (PS) PS_star Excited Photosensitizer (PS) PS->PS_star hv (Light) Complex [PS---R₃N] (Exciplex) PS_star->Complex Amine Tertiary Amine (R₃N) Amine->Complex Radicals PS Radical Anion (PS•⁻) + Amine Radical Cation (R₃N•⁺) Complex->Radicals Electron Transfer Initiating_Radical Initiating Radical (R₂N-C•HR') Radicals->Initiating_Radical Proton Transfer Polymer Polymer Chain Initiating_Radical->Polymer Monomer Monomer (M) Monomer->Polymer Propagation

Caption: General mechanism of photopolymerization initiation with a tertiary amine co-initiator.

Experimental Protocol

Protocol 3: Photopolymerization of a Methacrylate Resin

This protocol provides a general procedure for testing the efficacy of this compound as a co-initiator.[11][12]

  • Formulation Preparation:

    • In a light-protected container, prepare a resin mixture consisting of a methacrylate monomer (e.g., a 50:50 wt% mixture of Bis-GMA and TEGDMA).

    • Add a photosensitizer, such as camphorquinone (CQ), typically at a concentration of 0.2-1.0 wt%.

    • Add this compound as the co-initiator, with concentrations typically ranging from 0.5 to 2.0 wt%. A control formulation without the co-initiator should also be prepared.

    • Thoroughly mix the components until a homogeneous solution is obtained.

  • Polymerization:

    • Place a defined volume of the resin formulation into a mold of desired dimensions.

    • Expose the sample to a light source with an appropriate wavelength for the chosen photosensitizer (e.g., a blue LED light source for camphorquinone, ~470 nm).

    • Irradiate for a specified period.

  • Characterization:

    • Determine the degree of conversion of the methacrylate double bonds using Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the absorbance of the C=C peak (around 1638 cm⁻¹).

    • Evaluate the mechanical properties of the cured polymer, such as hardness or flexural strength, according to standard testing methods.

Conclusion and Future Outlook

This compound, while not a mainstream material in its own right, presents significant potential as a versatile building block in materials science. Its inherent donor-acceptor structure makes it a promising precursor for the synthesis of advanced organic electronic materials, particularly for TADF emitters in next-generation OLEDs. Furthermore, its tertiary amine functionality suggests its utility as a co-initiator in photopolymerization systems, an area that warrants further investigation to optimize its performance in comparison to its more established isomers.

The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore and unlock the full potential of this intriguing molecule. Future research could focus on developing more direct and efficient synthetic routes to functional materials from this compound and on systematically evaluating its performance in various material applications.

References

  • PureSynth. (n.d.). This compound 99.0%. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • CONICET. (n.d.). Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. Retrieved from [Link]

  • Google Patents. (n.d.). US20180016365A1 - Co-initiator and co-monomer for use in preparing polymer related compositions, methods of manufacture, and methods of use.
  • Google Patents. (n.d.). US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations.
  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. Retrieved from [Link]

  • ACS Publications. (n.d.). Photopolymerization in 3D Printing. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 14). Benzoate-based thermally activated delayed fluorescence materials. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved from [Link]

  • YouTube. (2026, January 8). CONVERSION OF ANILINE INTO PHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Retrieved from [Link]

  • Vedantu. (n.d.). How will you convert aniline to phenol class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Retrieved from [Link]

  • YouTube. (2024, April 1). Conversion of aniline to phenol||CHEM FOCUS POINT #chemistry #neet#iit. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine.
  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). ONE STEP CONVERSfON OF ANILINES TO ARYL HALIDES USING SODIUM NITRITE AND HALOTR~METHYLS. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • askIITians. (2025, July 11). How will you convert aniline to phenol?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[3-(dimethylamino)acryloyl]benzoate. Retrieved from [Link]

  • KTU ePubl. (2023, January 4). Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 18). Making N,N-dimethylaniline from aniline. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3-(dimethylamino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Methyl 3-(dimethylamino)benzoate is a critical intermediate often utilized in the synthesis of fluorescent probes (e.g., solvatochromic dyes) and pharmaceuticals. Its synthesis generally proceeds via two primary retrosynthetic disconnections.[1] Selecting the correct starting material is the first step in avoiding downstream purification bottlenecks.[1]

Synthesis Decision Matrix

Before beginning, verify your starting material to determine the optimal workflow.[2]

Synthesis_Route Start Select Starting Material RouteA Methyl 3-aminobenzoate (Ester intact) Start->RouteA RouteB 3-(Dimethylamino)benzoic acid (Amine already methylated) Start->RouteB RouteC 3-Aminobenzoic acid (Unfunctionalized) Start->RouteC ActionA Route A: Reductive Methylation (Use NaBH3CN/HCHO) *Avoids ester hydrolysis* RouteA->ActionA Preferred Path ActionB Route B: Acid Chloride Esterification (Use SOCl2/MeOH) *Drives equilibrium* RouteB->ActionB ActionC Step 1: Eschweiler-Clarke Step 2: Esterification RouteC->ActionC Longest Path RiskA Risk: Monomethyl impurity ActionA->RiskA RiskB Risk: Zwitterion solubility ActionC->RiskB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on available starting materials.

Module A: Reductive Methylation (The "Borch" Protocol)

Applicability: Users starting with Methyl 3-aminobenzoate .[1]

The Core Problem: Ester Stability vs. Methylation

Classic Eschweiler-Clarke conditions (Formic acid/Formaldehyde @ 100°C) are NOT recommended for this substrate.[1] The harsh acidic reflux often hydrolyzes the methyl ester back to the carboxylic acid, lowering yields.

Recommended Protocol: Borch Reduction (Reductive Amination) using Sodium Cyanoborohydride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


).[2]
Optimized Protocol
  • Dissolution: Dissolve Methyl 3-aminobenzoate (1.0 eq) in Methanol (0.2 M concentration).

  • Acidification: Add Glacial Acetic Acid to adjust pH to ~5–6. Critical: This activates the imine formation without hydrolyzing the ester.[1]

  • Aldehyde Addition: Add aqueous Formaldehyde (37% wt, 5.0 eq). Stir for 30 min at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add

    
     (3.0 eq) portion-wise.
    
  • Workup: After reaction completion (TLC/LCMS), quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     to neutralize acetic acid. Extract with Ethyl Acetate.[1][3][4]
    
Troubleshooting Guide: Reductive Methylation
SymptomProbable CauseCorrective Action
Monomethyl Impurity (Methyl 3-(methylamino)benzoate)Incomplete Imine Formation. The intermediate iminium ion did not form fully before reduction, or steric hindrance prevented the second methylation.[1]Stepwise Addition: Add 2.5 eq Formaldehyde and 1.5 eq reductant first.[1] Stir 2 hours. Then repeat the addition of both reagents to force the second methylation.[1][5] pH Check: Ensure pH is < 6. If too basic, the imine won't form.[2]
Ester Hydrolysis (Formation of benzoic acid)Acidity/Water too high. Using aqueous formaldehyde introduces water.[1] If the reaction runs too long in acidic media, esters hydrolyze.[2]Switch Solvent: Use Paraformaldehyde (solid) in dry Methanol instead of aqueous formalin. Buffer: Maintain pH 5-6 strictly; do not drop below pH 4.
Sticky/Gummy Product Boron Complexation. Amine-borane complexes can form, trapping the product.Acid Wash: During workup, wash the organic layer with dilute HCl (0.5 M) briefly to break boron complexes, then immediately basify with

to extract the free amine.[2]

Module B: Esterification (The "Acid Chloride" Protocol)

Applicability: Users starting with 3-(dimethylamino)benzoic acid .[1]

The Core Problem: Zwitterionic Solubility & Equilibrium

The starting material is an amino-acid zwitterion.[1] It typically has poor solubility in organic solvents, making standard Fischer esterification (Refluxing MeOH +


) slow and often incomplete due to water byproduct accumulation.[2]

Recommended Protocol: Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) mediated esterification. This generates the acid chloride in situ, which is highly reactive and drives the reaction to completion irreversibly.[1]
Optimized Protocol
  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Reagent Prep: Dissolve 3-(dimethylamino)benzoic acid (1.0 eq) in dry Methanol (0.5 M). Note: It may be a suspension initially.[1]

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 2.0 eq) dropwise. Caution: Exothermic + HCl gas evolution.[2]
    
  • Reflux: Heat to reflux (65°C) for 2–4 hours. The suspension should clear as the hydrochloride salt of the ester forms and dissolves.[1]

  • Workup: Evaporate solvent/excess ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    in vacuo. Redissolve residue in sat. 
    
    
    
    (to free the amine base) and extract with DCM.
Troubleshooting Guide: Esterification
SymptomProbable CauseCorrective Action
Low Yield / Starting Material Remains Water Contamination. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

reacts violently with water, consuming the reagent before it activates the carboxylic acid.
Dry Solvents: Ensure Methanol is anhydrous.[1] Increase Reagent: Increase ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

to 3.0–4.0 eq.
Product is a Solid Salt Skipped Neutralization. The product from the reaction is the Hydrochloride salt (this compound • HCl).Free Basing: You must wash the crude solid with saturated Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) and extract into organic solvent to obtain the free amine.
Dark/Black Reaction Mixture Oxidation. Electron-rich anilines are prone to oxidation at high temperatures.[1]Inert Atmosphere: Strictly use Nitrogen/Argon.[1] Temp Control: Do not exceed 65°C.

Mechanistic Logic & Visualization

Understanding the failure points requires visualizing the competitive pathways.[1]

Troubleshooting_Logic Substrate Substrate: Methyl 3-aminobenzoate Imine Imine Intermediate Substrate->Imine pH 5-6 Hydrolysis Hydrolysis to Acid Substrate->Hydrolysis pH < 3 or Heat Formaldehyde + Formaldehyde Imine->Formaldehyde Reversible Monomethyl Monomethyl Amine (Impurity) Imine->Monomethyl Reduction 1 Reductant + NaBH3CN Dimethyl Dimethyl Amine (Target) Monomethyl->Dimethyl Repeat Cycle (Requires excess HCHO) Problem1 Problem: Stops at Monomethyl Monomethyl->Problem1 Problem1->Dimethyl Solution: Add HCHO in 2 portions Problem2 Problem: Over-acidification Hydrolysis->Problem2

Figure 2: Mechanistic flow of Reductive Methylation showing the "Monomethyl Trap" and Hydrolysis risks.

Frequently Asked Questions (FAQs)

Q1: Can I use Methyl Iodide (MeI) instead of reductive amination? A: Not recommended. Direct alkylation with Methyl Iodide is difficult to control.[1] It frequently leads to Quaternary Ammonium Salts (over-alkylation) which are incredibly difficult to separate from the tertiary amine target.[1] Reductive amination is self-limiting to the tertiary amine.[1]

Q2: My product and the monomethyl impurity have the same Rf on TLC. How do I purify? A: This is common.[1]

  • Change Solvent System: Try Toluene:Ethyl Acetate (instead of Hexane:EtOAc). The aromatic solvent often interacts differently with the aniline derivatives.

  • Chemical Separation: React the crude mixture with Acetic Anhydride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ). The monomethyl impurity (secondary amine) will acetylate to form an amide (significantly different polarity). The dimethyl target (tertiary amine) cannot react.[1] Separation by column chromatography becomes trivial.[1]
    

Q3: Is the product a solid or liquid? A: this compound is typically a viscous oil or low-melting solid at room temperature.[1] If you obtain a high-melting solid, you likely have the Hydrochloride salt (re-check your workup pH) or the hydrolyzed benzoic acid.[1]

Q4: Can I use Buchwald-Hartwig amination? A: Yes, coupling Methyl 3-bromobenzoate with dimethylamine is possible but is over-engineering .[1] The reagents (Pd catalyst, ligands) are significantly more expensive than the reductive methylation route.[2] Reserve Buchwald-Hartwig for cases where the ring is heavily substituted or sensitive to reduction.[1]

References

  • Gribble, G. W., et al. "Sodium Cyanoborohydride in Hexamethylphosphoramide.[2] An Efficient System for the Reductive Amination of Carbonyls." Journal of the American Chemical Society, 1974.

  • Borch, R. F., & Hassid, A. I. "A new method for the methylation of amines."[2] Journal of Organic Chemistry, 1972.[2]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press, 2012.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sigma-Aldrich (Merck). "Product Specification: Methyl 3-aminobenzoate."[1] [1][2]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate.[1] this compound serves as a key building block in the pharmaceutical, agricultural, and dye industries.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Question 1: My esterification of 3-(dimethylamino)benzoic acid is showing low conversion. What are the likely causes and how can I improve the yield?

Low conversion in a Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[2] To drive the equilibrium towards the product, this compound, several strategies can be employed.

  • Explanation of Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. According to Le Chatelier's Principle, the equilibrium can be shifted to the right by either using an excess of one of the reactants or by removing a product as it is formed.[2]

  • Troubleshooting Steps:

    • Increase the Excess of Methanol: Methanol is often used as both a reactant and a solvent. Using a large excess of methanol can significantly push the equilibrium towards the formation of the methyl ester.[3]

    • Efficient Water Removal: Water is a byproduct of the reaction, and its presence will favor the reverse reaction (hydrolysis of the ester).

      • Azeotropic Distillation: If the reaction solvent forms an azeotrope with water, a Dean-Stark apparatus can be used to remove water as it is formed.[2]

      • Drying Agents: While less common for this specific reaction, the addition of a dehydrating agent could be considered, though compatibility with the reactants and catalyst is crucial.

    • Catalyst Choice and Concentration: A strong acid catalyst is essential.[2][4]

      • Sulfuric Acid: Concentrated sulfuric acid is a common and effective catalyst.[4] Ensure it is added cautiously to the cooled methanol.

      • Thionyl Chloride: An alternative is to convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride, which then reacts readily with methanol.[5] This method often leads to higher yields but involves harsher reagents.

      • Solid Acid Catalysts: For a more environmentally friendly and recoverable option, solid acid catalysts like zirconium-based catalysts can be employed.[6]

    • Reaction Temperature and Time: Ensure the reaction is refluxed for an adequate amount of time.[3][5] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of maximum conversion.[7]

Question 2: I am attempting a reductive amination of methyl 3-aminobenzoate, but the reaction is sluggish and incomplete. How can I optimize this process?

Reductive amination is a powerful method for forming C-N bonds and is an excellent alternative to direct alkylation, which can often lead to over-alkylation.[8] A sluggish reaction can be due to several factors related to the imine formation and reduction steps.[9]

  • Explanation of Causality: Reductive amination is a two-step process: the formation of an imine or iminium ion from the amine and a carbonyl compound (in this case, formaldehyde or a related equivalent), followed by its reduction to the corresponding amine.[9] The efficiency of the overall reaction depends on the rates of both of these steps.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the iminium ion.[8]

    • pH Control: The pH of the reaction medium is crucial for imine formation. The reaction is typically carried out in a slightly acidic medium (pH 4-6) to facilitate the dehydration step in imine formation without protonating the amine starting material to an extent that it becomes non-nucleophilic.

    • Formaldehyde Source: The source of the methyl groups can influence the reaction. Paraformaldehyde is a common solid source of formaldehyde.[10]

    • Catalyst: Some reductive aminations can be catalyzed by Lewis acids or transition metals. For example, copper-catalyzed reductive methylation using formic acid as the C1 source has been reported.[11]

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the disappearance of the starting material and the formation of the desired product.

Side Reactions & Impurities

Question 3: My final product is contaminated with a significant amount of unreacted starting material. What are the best strategies for purification?

The presence of unreacted starting material is a common purification challenge. The purification strategy will depend on the physical and chemical properties of the desired product and the starting materials.

  • Explanation of Causality: Incomplete reactions are a primary cause of starting material contamination.[12] The choice of purification method should exploit the differences in properties such as polarity, solubility, and boiling point between the product and the starting materials.

  • Troubleshooting & Purification Protocols:

    • Flash Chromatography: This is often the most effective method for separating compounds with different polarities.[13] A suitable solvent system (e.g., a hexane/ethyl acetate gradient) can be developed using TLC analysis.[12][13]

    • Acid-Base Extraction: If the starting material is the carboxylic acid, an acid-base extraction can be very effective.

      • Protocol:

        • Dissolve the crude product in an organic solvent like ethyl acetate.

        • Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[3] The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.

        • Separate the layers and wash the organic layer with brine.

        • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[5]

    • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.[12] The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired product should crystallize out, leaving impurities in the solution.[14]

Question 4: I am observing the formation of byproducts in my reaction. What are the likely side reactions and how can I minimize them?

Side reactions can significantly reduce the yield and purity of the desired product. The nature of the side reactions depends on the synthetic route chosen.

  • Explanation of Causality: In the context of esterification, potential side reactions include dehydration of the alcohol (if a secondary or tertiary alcohol is used) or other acid-catalyzed side reactions. For reductive amination, over-alkylation is a potential issue if a more reactive alkylating agent is used instead of a controlled reductive amination protocol.[8]

  • Troubleshooting & Minimization Strategies:

    • Control of Reaction Temperature: Exothermic reactions or prolonged heating can lead to decomposition or the formation of side products. Maintain the recommended reaction temperature.

    • Rate of Reagent Addition: For highly reactive reagents, slow, dropwise addition can help to control the reaction and minimize side product formation.[12]

    • Inert Atmosphere: If any of the reactants or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Purity of Starting Materials: Ensure that the starting materials are pure, as impurities can sometimes catalyze unwanted side reactions.

Experimental Protocols & Data

Protocol 1: Fischer Esterification of 3-(dimethylamino)benzoic acid
  • To a round-bottom flask equipped with a reflux condenser, add 3-(dimethylamino)benzoic acid (1.0 eq).

  • Add a significant excess of methanol (e.g., 10-20 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.[3][5]

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.[5]

  • Purify the crude product by flash chromatography or recrystallization.[12][13]

Protocol 2: Reductive Amination of Methyl 3-aminobenzoate
  • In a reaction vessel, dissolve methyl 3-aminobenzoate (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol and acetic acid).

  • Add paraformaldehyde (2.2-2.5 eq).

  • Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC or LC-MS.

  • Quench the reaction by carefully adding water or a dilute acid.

  • Make the solution basic with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by flash chromatography.

ParameterFischer EsterificationReductive Amination
Starting Materials 3-(dimethylamino)benzoic acid, MethanolMethyl 3-aminobenzoate, Formaldehyde source
Key Reagents Strong acid catalyst (e.g., H₂SO₄)Reducing agent (e.g., NaBH₃CN)
Typical Reaction Temp. RefluxRoom Temperature
Common Issues Low conversion (equilibrium)Sluggish reaction, over-alkylation
Purification Acid-base extraction, ChromatographyChromatography

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start 3-(dimethylamino)benzoic acid + Methanol catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux (heat) catalyst->reflux monitor Monitor by TLC reflux->monitor evaporate Evaporate excess Methanol monitor->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify product This compound purify->product

Caption: Fischer Esterification Workflow

Reductive_Amination_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Suboptimal Reduction start->cause2 cause3 Incorrect pH start->cause3 sol1a Adjust pH to 4-6 cause1->sol1a sol2a Use NaBH(OAc)₃ or NaBH₃CN cause2->sol2a sol2b Ensure stoichiometry of reducing agent cause2->sol2b sol3a Buffer the reaction cause3->sol3a

Caption: Reductive Amination Troubleshooting

References

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • LookChem. (n.d.). Cas 16518-64-2, 3-(DIMETHYLAMINO)BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(Dimethylamino)benzoic acid 2-ethylhexyl ester. Retrieved from [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

Sources

Byproduct formation in "Methyl 3-(dimethylamino)benzoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3-(dimethylamino)benzoate (MDAB). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the preparation of this versatile intermediate. By understanding the root causes of byproduct formation, you can optimize your reaction conditions, simplify purification, and ensure the highest quality of your final compound.

Introduction: The Challenge of Purity in MDAB Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and functional materials. While several synthetic routes to MDAB exist, each presents a unique set of challenges, primarily concerning the formation of structurally similar byproducts that can complicate purification and compromise the integrity of downstream applications. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and validated laboratory practices.

Troubleshooting Guide: Byproduct Formation by Synthetic Route

The impurities observed in your final product are almost always a direct consequence of the synthetic route chosen. Below, we address the most common issues associated with the principal methods of MDAB synthesis.

Section 1: Synthesis via N-Alkylation of Methyl 3-Aminobenzoate

This is a frequently used method involving the methylation of the primary amine of methyl 3-aminobenzoate. The primary challenge in this route is controlling the extent of methylation.

Q1: My LC-MS and ¹H NMR data show a significant impurity with a mass of 14 units less than my product. What is it and why did it form?

A1: This impurity is almost certainly the mono-methylated intermediate, Methyl 3-(methylamino)benzoate . Its formation is a classic case of incomplete reaction. The N-alkylation of a primary amine to a tertiary amine is a stepwise process. If the reaction conditions are not optimized, the reaction can stall at the secondary amine stage.

  • Causality: This typically occurs due to insufficient stoichiometry of the methylating agent (e.g., methyl iodide, dimethyl sulfate), inadequate reaction time, or temperatures that are too low to drive the second methylation to completion. The secondary amine is often less nucleophilic than the starting primary amine, which can also contribute to its accumulation.

Q2: I've pushed the reaction harder with excess methylating agent, and now I have a new, highly polar impurity that remains in the aqueous layer during extraction. What is this?

A2: You have likely over-methylated the product to form the 3-(methoxycarbonyl)-N,N,N-trimethylbenzenaminium salt (a quaternary ammonium salt).

  • Causality: The tertiary amine product is still nucleophilic and can react with a strong methylating agent, especially when used in excess, to form the quaternary ammonium salt. This byproduct is ionic and therefore highly soluble in water, making it difficult to remove by standard organic extraction. This is a common issue in exhaustive methylation reactions.[1][2]

Q3: How can I refine my N-alkylation protocol to minimize both under- and over-methylation?

A3: The key is precise control over stoichiometry and reaction conditions.

  • Stoichiometry: Use a slight excess (approximately 2.1 to 2.5 equivalents) of your methylating agent to ensure the conversion of the mono-methylated intermediate, but avoid a large excess that promotes quaternization.

  • Base Selection: Employ a non-nucleophilic, hindered base, such as diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. The base is crucial for scavenging the acid byproduct (e.g., HI from methyl iodide) which would otherwise protonate the amine, rendering it non-nucleophilic.

  • Temperature Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Start at room temperature and gently heat only if the reaction is sluggish.

  • Alternative Method: Consider using reductive amination (see Section 2), which provides superior control and completely avoids the issue of over-alkylation.[1]

G

Section 2: Synthesis via Reductive Amination

Reductive amination, which involves reacting methyl 3-aminobenzoate with formaldehyde in the presence of a reducing agent, is an excellent method for cleanly producing tertiary amines.[2][3] However, it is not without potential pitfalls.

Q1: My reaction is clean, but the yield is low, and I recover a lot of starting material. What is the most likely cause?

A1: The most common causes for low conversion in reductive amination are related to the pH of the reaction medium and the stability of the reducing agent.

  • Causality (pH): The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced. The formation of this iminium ion is pH-dependent.

    • Too Acidic (pH < 4): The starting amine is fully protonated (R-NH3+) and is no longer nucleophilic, preventing the initial attack on formaldehyde.

    • Too Basic (pH > 8): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the iminium ion.

    • Optimal pH: Typically between 5 and 7. Acetic acid is often added as a catalyst to maintain the appropriate pH.[4]

  • Causality (Reducing Agent): Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the aldehyde.[3] However, they can decompose if exposed to moisture or excessively low pH. Ensure your reagents are fresh and the reaction is run under anhydrous conditions where appropriate.

Q2: My ¹H NMR spectrum shows a minor, unexpected singlet at ~8.1 ppm. What is this byproduct?

A2: This signal is characteristic of an N-formyl proton, indicating the presence of Methyl 3-(N-methylformamido)benzoate .

  • Causality: This byproduct can arise if the reaction conditions inadvertently follow an Eschweiler-Clarke type pathway.[2] This can happen if formic acid is present as an impurity in the formaldehyde source (formalin) or is generated in situ, and it acts as both a formylating agent and a hydride source instead of the intended reducing agent. Using a high-purity formaldehyde source (e.g., paraformaldehyde) and a dedicated hydride source like STAB minimizes this side reaction.

G Start Low Yield / No Reaction Cause1 Incorrect pH? Start->Cause1 Cause2 Inactive Reducing Agent? Start->Cause2 Sol1A pH too low (<4) Amine is protonated Cause1->Sol1A Yes Sol1B pH too high (>8) Iminium ion doesn't form Cause1->Sol1B Yes Sol2A Reagent degraded by moisture? Cause2->Sol2A Yes Sol1C Solution: Buffer pH to 5-7 (e.g., with Acetic Acid) Sol1A->Sol1C Sol1B->Sol1C Sol2B Solution: Use fresh STAB/NaBH3CN and anhydrous solvent Sol2A->Sol2B

Section 3: Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction of 3-(dimethylamino)benzoic acid with methanol. The primary issue here is managing the reaction equilibrium.

Q1: My final product has a poor melting point range and is partially soluble in aqueous base. What is the impurity?

A1: The contaminant is unreacted 3-(dimethylamino)benzoic acid .

  • Causality: The Fischer esterification is a reversible equilibrium reaction.[5][6] The presence of water, either from wet starting materials/solvents or as the reaction byproduct, will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[7][8] If the reaction does not reach completion, you will have a simple mixture of the starting acid and the product ester.

Q2: How can I ensure the Fischer esterification goes to completion?

A2: To drive the equilibrium towards the product, you must address the water byproduct and the reactant concentrations.

  • Use Excess Alcohol: The most common strategy is to use the alcohol (methanol) as the reaction solvent.[8] This large excess of one of the reactants shifts the equilibrium to the right, maximizing ester formation.

  • Remove Water: For less volatile alcohols, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed. For methanol, this is less practical. Therefore, ensuring all reagents and glassware are scrupulously dry is critical.[7]

  • Strong Acid Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.[8] This accelerates the reaction, helping it to reach equilibrium faster.

  • Purification: Unreacted carboxylic acid can be easily removed from the desired ester product via an extractive workup with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral ester remains in the organic layer.

General FAQs and Purification

Q: My purified product is yellow or brown, not off-white. What causes this discoloration?

A: Aromatic amines are susceptible to air oxidation, which can form highly colored, often polymeric, impurities. This can happen during the reaction, workup, or storage. To minimize this, store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place. Performing the workup and purification steps quickly can also help.

Q: What is the most robust method for purifying MDAB from the byproducts mentioned?

A: Flash column chromatography on silica gel is the most effective and versatile method. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, will allow for the separation of the non-polar product from more polar starting materials and byproducts.

Q: Which analytical techniques are best for identifying these impurities?

A: A combination of techniques is ideal:

  • ¹H NMR: Provides definitive structural information. Byproducts like the mono-methylated intermediate will show a characteristic N-H proton signal and a single N-methyl singlet, while the N-formyl byproduct has a unique downfield singlet.

  • LC-MS: Excellent for detecting all components in a mixture and providing their molecular weights, which is invaluable for identifying under/over-alkylation products.

  • TLC: An indispensable tool for monitoring reaction progress and optimizing chromatography conditions.

Data Summary and Protocols

Table 1: Common Byproducts and Analytical Signatures
Byproduct NameSynthetic RouteTypical ¹H NMR Signal (CDCl₃)Mass Spec (ESI+) [M+H]⁺
Methyl 3-(methylamino)benzoateN-Alkylation~3.8 ppm (br s, 1H, NH), ~2.9 ppm (s, 3H, N-CH₃)166.08
Quaternary Ammonium SaltN-Alkylation~3.7 ppm (s, 9H, N(CH₃)₃)194.12 (M⁺)
Methyl 3-aminobenzoateN-Alkylation, Reductive Amination~3.8 ppm (br s, 2H, NH₂)152.07
3-(dimethylamino)benzoic acidFischer EsterificationBroad signal >10 ppm (COOH)166.08

Experimental Protocols

Protocol 1: Purification of MDAB via Acid-Base Extraction

This protocol is highly effective for removing acidic or basic impurities, such as unreacted 3-(dimethylamino)benzoic acid or methyl 3-aminobenzoate.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 5-10 mL per gram of crude material).

  • Acid Wash (Optional): To remove unreacted amine starting material, transfer the solution to a separatory funnel and wash with 1M HCl (2 x 1/3 volume). Note: Your product may also have some solubility in acid; check a small sample first.

  • Base Wash: To remove unreacted carboxylic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 1/3 volume). Continue until CO₂ evolution ceases.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (1 x 1/3 volume) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: General Purification via Flash Column Chromatography
  • Adsorbent: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the product. The less polar byproducts will elute first, followed by your desired product. More polar impurities will remain on the column longer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. Available at: [Link]

Sources

"Methyl 3-(dimethylamino)benzoate" stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-(dimethylamino)benzoate (MDAB), a key intermediate in pharmaceutical and agricultural chemical synthesis, as well as in the production of dyes and pigments.[1] This document provides in-depth guidance on the stability and storage of MDAB to ensure its integrity throughout your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at room temperature in a cool, dry, and well-ventilated area.[2][3][4] To prevent degradation, it is crucial to keep the container tightly closed and shielded from direct sunlight and moisture.[5][6] While room temperature is generally acceptable, some suppliers recommend storage in a cool and dark place, ideally below 15°C, to further minimize any potential degradation over extended periods.[7]

Q2: I've noticed a slight yellowing of my this compound sample over time. Is it still usable?

A slight color change to yellow or light orange is not uncommon for aromatic amines and may not necessarily indicate significant degradation.[7] However, it is a sign that some level of oxidation or other degradation may be occurring. Before use, it is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to ensure it still meets the requirements of your application.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathway studies for this compound are not extensively published, based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ester group and oxidation of the dimethylamino group.

  • Hydrolysis: As a benzoate ester, MDAB can undergo hydrolysis, particularly in the presence of strong acids or bases, or even slowly with exposure to moisture, to yield 3-(dimethylamino)benzoic acid and methanol.[8][9]

  • Oxidation: The tertiary amine group is susceptible to oxidation, which can lead to the formation of N-oxide derivatives and other colored byproducts. This process can be accelerated by exposure to air and light.

Q4: Is this compound sensitive to light?

Yes, aromatic amines as a class of compounds can be sensitive to light. Prolonged exposure to light, especially UV light, can promote oxidation of the dimethylamino group, leading to discoloration and the formation of impurities. Therefore, it is best practice to store this compound in an amber or opaque container to protect it from light.

Q5: What solvents are compatible with this compound for preparing stock solutions?

This compound is miscible with many common organic solvents.[10] For stock solutions, solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally suitable. It is poorly soluble in water.[10] When preparing solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis, especially if the solution is to be stored for an extended period.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your MDAB sample using a suitable analytical technique like HPLC, GC, or NMR spectroscopy. Compare the results with the certificate of analysis provided by the supplier.

  • Check for Degradation Products: In your analysis, look for the appearance of new peaks that could correspond to degradation products such as 3-(dimethylamino)benzoic acid.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).

  • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments.

Issue 2: Color Change in Solution

Possible Cause: Oxidation of the dimethylamino group, especially when in solution and exposed to air and/or light.

Troubleshooting Steps:

  • Protect from Light: Prepare and store stock solutions in amber vials or wrap the container with aluminum foil.

  • Use Freshly Prepared Solutions: For sensitive applications, it is best to prepare solutions of this compound immediately before use.

  • Degas Solvents: If oxidation is a significant concern, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

Issue 3: Precipitation in Stored Solutions

Possible Cause: Hydrolysis of the ester to 3-(dimethylamino)benzoic acid, which may have lower solubility in the chosen solvent, or saturation issues at lower temperatures.

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen solvent can maintain the desired concentration of both the parent compound and its potential degradation products in solution.

  • pH Control: If using aqueous or protic solvents, be mindful of the pH. Extreme pH values will accelerate hydrolysis.[8][9]

  • Storage Temperature: If solutions are stored at low temperatures (e.g., 4°C or -20°C), allow the solution to fully equilibrate to room temperature and vortex to ensure complete dissolution before use.

  • Analytical Confirmation: If precipitation persists, isolate the precipitate and analyze it (e.g., by NMR or mass spectrometry) to confirm its identity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution further with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Mobile Phase: A common mobile phase for similar compounds is a gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 280 nm

    • Column Temperature: 30°C

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of a significant peak at a different retention time may indicate the presence of an impurity or a degradation product.

Visualizations

Potential Degradation Pathways of this compound

G MDAB This compound Hydrolysis_Product 3-(Dimethylamino)benzoic Acid + Methanol MDAB->Hydrolysis_Product  Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product N-Oxide Derivative MDAB->Oxidation_Product  Oxidation (O₂, Light)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Inconsistent Experimental Results

G Start Inconsistent Experimental Results Check_Purity Assess Purity of MDAB (HPLC, GC, NMR) Start->Check_Purity Is_Pure Purity > 99%? Check_Purity->Is_Pure Investigate_Other Investigate Other Experimental Parameters Is_Pure->Investigate_Other Yes Degradation_Suspected Degradation Suspected Is_Pure->Degradation_Suspected No Review_Storage Review Storage Conditions (Temp, Light, Moisture) Degradation_Suspected->Review_Storage Use_Fresh Use Fresh Sample of MDAB Review_Storage->Use_Fresh

Caption: Troubleshooting inconsistent results with this compound.

Summary of Key Stability and Storage Parameters

ParameterRecommendationRationale
Temperature Room temperature; for long-term storage, <15°C is optimal.[2][7]Minimizes the rate of potential degradation reactions.
Light Store in an amber or opaque container.Prevents light-induced oxidation of the aromatic amine.
Atmosphere Keep container tightly closed.[5][6]Minimizes exposure to moisture and atmospheric oxygen.
pH Avoid strongly acidic or basic conditions.Prevents rapid hydrolysis of the ester functional group.[8][9]
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[6]These substances can react with and degrade the compound.

References

  • Loba Chemie. (2015). METHYL BENZOATE MSDS. [Link]

  • PureSynth. (n.d.). This compound 99.0%. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Molecules, 28(5), 2186. [Link]

  • MDPI. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1279. [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

  • LookChem. (n.d.). Cas 16518-64-2, 3-(DIMETHYLAMINO)BENZOIC ACID METHYL ESTER. [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 18–32. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. [Link]

  • Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

  • KEGG. (n.d.). Benzoate degradation - Reference pathway. [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • SpringerLink. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms. AMB Express, 11(1), 8. [Link]

  • Google Patents. (2014).
  • Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • SpringerLink. (2021). 3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase a. AMB Express, 11(1), 8. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]

  • ResearchGate. (n.d.). The metabolic pathway for the degradation of toluate and benzoate via...[Link]

  • Journal of Biological Chemistry. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Journal of Biological Chemistry, 247(15), 4743-4750. [Link]

  • Google Patents. (1973). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Frontiers. (2018). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 9, 1193. [Link]

  • Journal of the American Chemical Society. (1958). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 80(18), 4973-4978. [Link]

  • Wikipedia. (n.d.). Methyl benzoate. [Link]

  • MDPI. (2021). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2021(4), M1298. [Link]

  • ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). [Link]

Sources

Technical Support Center: Stability & Isolation of Methyl 3-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-AMINO-EST-001 Subject: Preventing Hydrolysis During Workup & Isolation Status: Resolved / Guide Published

Executive Summary: The "Amphoteric Trap"

Users frequently report low yields or the isolation of 3-(dimethylamino)benzoic acid instead of the desired methyl ester. This is rarely a failure of the synthesis reaction itself (e.g., Fischer esterification or reductive amination) but rather a failure of the workup strategy .

Methyl 3-(dimethylamino)benzoate presents a specific chemical paradox during isolation:

  • Basicity: The dimethylamino group (

    
     for the conjugate acid) requires a basic pH (
    
    
    
    ) to exist as the neutral, organic-soluble free base.
  • Lability: The methyl ester group is susceptible to saponification (base-catalyzed hydrolysis) at high pH (

    
    ), especially if the reaction is warm.
    

The Failure Mode: Researchers often use strong bases (NaOH) to neutralize acidic reaction mixtures. This creates localized zones of high pH, rapidly hydrolyzing the ester before it can be extracted.

Module 1: The Chemistry of Instability

To solve this, we must visualize the species present at different pH levels.[1][2] The stability of the ester competes directly with the solubility requirements of the amine.

The Mechanism of Failure (Saponification)

Unlike acid-catalyzed hydrolysis, which is reversible, base-catalyzed hydrolysis is irreversible .[3] The hydroxide ion (


) attacks the carbonyl carbon.[4][5][6] The meta-dimethylamino group, while electron-donating to the ring, does not strongly deactivate the carbonyl via resonance (unlike the para isomer), leaving the ester vulnerable to nucleophilic attack.
Diagram 1: The Hydrolysis Risk Landscape

This diagram illustrates the "Safe Zone" where the molecule is both neutral (extractable) and stable (intact ester).

pH_Landscape Acid pH < 4 Protonated Amine (Water Soluble) Safe pH 7.5 - 9.5 THE SWEET SPOT (Neutral Ester, Organic Soluble) Acid->Safe Neutralization (NaHCO3) Danger pH > 11 Saponification Zone (Hydrolysis to Acid) Safe->Danger Over-Basification (NaOH/Heat) Danger->Safe Irreversible (Product Lost)

Caption: The "Sweet Spot" for isolation is narrow. Below pH 4, the product is trapped in water. Above pH 11, the ester bond breaks.

Module 2: Troubleshooting Workflow

Use this decision tree to diagnose yield loss.

Troubleshooting Start Issue: Low Yield / Acid Impurity CheckNMR Check 1H NMR: Is the Methyl Singlet (~3.9 ppm) gone? Start->CheckNMR CheckAq Check Aqueous Layer: Is product stuck in water? CheckNMR->CheckAq No (Methyl peak present) Hydrolysis Diagnosis: Hydrolysis (Saponification) CheckNMR->Hydrolysis Yes (Methyl peak missing) SaltForm Diagnosis: Salt Formation (Protonated Amine) CheckAq->SaltForm Yes (Product in Aq) Other Other CheckAq->Other No (Check reaction completion) Action1 Action: Switch to NaHCO3 Keep T < 5°C Hydrolysis->Action1 Cause: High pH / Heat Action2 Action: Adjust pH to 8.5 Extract w/ EtOAc SaltForm->Action2 Cause: Low pH

Caption: Diagnostic logic to distinguish between chemical destruction (hydrolysis) and physical loss (solubility).

Module 3: Standard Operating Procedure (The "Cold-Buffered" Protocol)

This protocol is designed to maintain the pH within the "Sweet Spot" (7.5–9.5) while suppressing reaction kinetics via temperature control.

Reagents Required[3][5][7][8][9]
  • Quenching Buffer: Saturated aqueous Sodium Bicarbonate (

    
    ).[3]
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3]
    
Step-by-Step Protocol
StepActionTechnical Rationale
1 Cool Reaction Cool the reaction mixture to 0–5°C using an ice bath.
2 Buffered Quench Add saturated

dropwise. Do NOT use NaOH.
3 Phase Check Verify pH of the aqueous layer is ~8–9 using pH paper.
4 Rapid Extraction Extract immediately with cold solvent (

volumes).
5 Drying Wash organic layer with brine, dry over

, and concentrate in vacuo (< 40°C).

Module 4: Frequently Asked Questions (FAQ)

Q: I used 1M NaOH to neutralize the HCl catalyst, and my yield was 30%. Why? A: Strong bases like NaOH create localized "hotspots" of high pH (>13) where the drop hits the solution. Even if the bulk pH is 7, these hotspots instantly saponify the ester. Always use a weaker base like Sodium Bicarbonate (


) or Potassium Carbonate (

) [3].

Q: Can I use an acidic workup to remove impurities? A: No. If you wash the organic layer with dilute acid (e.g., 1M HCl), the dimethylamino group will protonate (


). The molecule will become an ionic salt and migrate into the aqueous water layer, leading to apparent product loss.

Q: My product is an oil that won't crystallize. Is it hydrolyzed? A: Not necessarily. This compound has a low melting point and often presents as an oil or low-melting solid. Check the NMR. If the methyl ester singlet (approx 3.8–3.9 ppm) is present and integrates 3:1 to the aromatic protons, your ester is intact. If you see a broad peak >10 ppm, you have the acid [4].

Q: Does the meta-position protect the ester? A: Minimally. While the meta-amino group is less electron-donating to the carbonyl than a para-amino group, it does not provide significant steric hindrance. You cannot rely on the position for stability; you must rely on pH control [5].

References

  • Alemán, P. A., et al. (1999).[7] "Hydrolysis and saponification of methyl benzoates." Green Chemistry, 1, 65-68.[7] Link

  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." BenchChem Knowledge Base. Link

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters (Saponification)." MasterOrganicChemistry.com. Link

  • PubChem. (2025).[8][9] "this compound Compound Summary." National Library of Medicine.[8] Link (Note: Link directs to Methyl Benzoate parent class for stability data).

  • Chemistry LibreTexts. (2020). "Substituent Effects on Electrophilic Aromatic Substitution." LibreTexts. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-(dimethylamino)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. The seemingly subtle placement of a functional group can drastically alter a compound's activity, toxicity, and metabolic fate. This guide provides an in-depth, comparative framework for the structural validation of Methyl 3-(dimethylamino)benzoate and its derivatives, a scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, offering a self-validating workflow that ensures the highest degree of confidence in your structural assignments. We will explore a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the definitive proof offered by X-ray crystallography.

The Analytical Gauntlet: A Multi-Technique Approach to Structural Validation

The structural elucidation of any novel compound should never rely on a single analytical technique. Each method provides a unique piece of the puzzle, and their combined data create a robust and cross-verified structural assignment. The workflow presented here is designed to systematically deconstruct the molecular architecture of this compound derivatives.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_validation Final Validation Syn Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Syn->NMR Primary Structure MS Mass Spectrometry (EI-MS, HRMS) Syn->MS Molecular Weight FTIR FTIR Spectroscopy Syn->FTIR Functional Groups XRay Single Crystal X-ray Crystallography NMR->XRay If ambiguous or absolute stereochemistry is needed Structure Validated Structure NMR->Structure MS->XRay If ambiguous or absolute stereochemistry is needed MS->Structure FTIR->XRay If ambiguous or absolute stereochemistry is needed FTIR->Structure XRay->Structure

Caption: Overall workflow for the structural validation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For a compound like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for unambiguous assignment.

Expertise in Action: Why a Multi-NMR Approach?
  • ¹H NMR: This is the initial and most sensitive NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For our target molecule, we expect to see distinct signals for the aromatic protons, the methyl ester protons, and the N,N-dimethyl protons.

  • ¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group (e.g., carbonyl, aromatic, aliphatic).

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the connectivity of protons within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It is the definitive way to assign which proton is attached to which carbon.

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

  • 2D NMR Acquisition:

    • Run a standard COSY experiment to establish proton-proton correlations.

    • Run a standard HSQC experiment to link the proton and carbon signals.

  • Data Analysis and Interpretation:

    • Assign the singlet signals for the methyl ester (-OCH₃) and the N,N-dimethyl group (-N(CH₃)₂) in the ¹H spectrum based on their characteristic chemical shifts and integrations.

    • Use the HSQC spectrum to identify the carbon atoms attached to these protons.

    • Analyze the splitting patterns and COSY correlations of the aromatic protons to determine their substitution pattern. For a meta-substituted ring, specific coupling patterns will be observed.

    • Cross-reference all data to build a consistent structural assignment.

Comparative Data: this compound vs. Its Isomers

The substitution pattern on the aromatic ring is a critical determinant of a molecule's properties. NMR spectroscopy is exceptionally powerful in distinguishing between ortho, meta, and para isomers.

Signal This compound (meta) Methyl 2-(dimethylamino)benzoate (ortho) Methyl 4-(dimethylamino)benzoate (para)
Aromatic Protons (¹H NMR) Complex multiplet patternComplex multiplet patternTwo distinct doublets (AA'BB' system)
-N(CH₃)₂ (¹H NMR) ~2.95 ppm (singlet, 6H)~2.8-3.0 ppm (singlet, 6H)~3.05 ppm (singlet, 6H)
-OCH₃ (¹H NMR) ~3.90 ppm (singlet, 3H)~3.85 ppm (singlet, 3H)~3.80 ppm (singlet, 3H)
C=O (¹³C NMR) ~167 ppm~168 ppm~167 ppm
Aromatic Carbons (¹³C NMR) 6 signals6 signals4 signals (due to symmetry)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For regulatory submissions, high-resolution mass spectrometry (HRMS) is essential as it provides the elemental composition.

Expertise in Action: Choosing the Right Ionization Method

Electron Ionization (EI) is a common and robust technique that induces significant fragmentation, providing a detailed "fingerprint" of the molecule. This is highly useful for structural elucidation.

Mass_Spectrometry_Workflow Sample Sample Introduction (Direct Inlet or GC) IonSource Ion Source (Electron Ionization) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) Spectrum Mass Spectrum Detector->Spectrum Signal Processing

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: A Self-Validating System
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, this would be at m/z 179.

    • Analyze the fragmentation pattern. Key fragments can often be rationalized by the loss of stable neutral molecules or radicals.

Comparative Data: Expected Fragmentation of this compound
m/z Proposed Fragment Significance
179[C₁₀H₁₃NO₂]⁺Molecular Ion (M⁺)
164[M - CH₃]⁺Loss of a methyl radical from the dimethylamino group
148[M - OCH₃]⁺Loss of a methoxy radical
120[M - COOCH₃]⁺Loss of the carbomethoxy group
77[C₆H₅]⁺Phenyl cation

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Interpreting the "Fingerprint"

While some regions of the IR spectrum are diagnostic for specific functional groups, the region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to each molecule.

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • For a solid sample, this can be done by preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Place the sample in the IR beam and acquire the spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the key functional groups.

Comparative Data: Key FTIR Absorptions for this compound
Wavenumber (cm⁻¹) Vibration Functional Group
~3050-3100C-H stretchAromatic
~2800-3000C-H stretchAliphatic (methyl groups)
~1720C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1250-1350C-N stretchAromatic amine
~1100-1300C-O stretchEster

The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[1][2]

X-ray Crystallography: The Ultimate Structural Proof

When an unambiguous 3D structure is required, or when stereochemistry needs to be determined, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Expertise in Action: From Crystal to Structure

The primary challenge of this technique is often growing a high-quality single crystal suitable for diffraction. The process involves four main steps: crystallization, data collection, structure solution, and refinement.

Experimental Protocol: A Self-Validating System
  • Crystallization:

    • Grow a single crystal of the compound, typically by slow evaporation of a saturated solution.

  • Data Collection:

    • Mount the crystal on a diffractometer and expose it to a beam of X-rays.

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density and refine it to obtain the final structure.

  • Validation:

    • The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion

The structural validation of this compound derivatives, or any compound destined for further development, is a critical, multi-step process. By systematically applying a combination of NMR, MS, and FTIR, a high degree of confidence in the proposed structure can be achieved. Each technique provides complementary information, and together they form a self-validating system. For ultimate confirmation, particularly for regulatory purposes or when stereochemistry is a factor, X-ray crystallography provides the definitive answer. This rigorous, evidence-based approach ensures the scientific integrity of your research and the reliability of your subsequent findings.

References

  • Carneiro, M. F. H., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 575–579. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Pharmacology (Chapter 7, Unit 7.3). John Wiley & Sons, Inc. [Link]

  • Maas, A., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples. Journal of Chromatography B, 1048, 134-141. [Link]

  • Stothers, J. B. (1974). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 52(1), 19-25. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Ning, Y. (2005). Structural Identification of Organic Compounds with Spectroscopic Techniques. [Link]

  • van der Meer, J. W., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(12), 4146-4155. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Aksenov, A. V., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Journal of Analytical Methods in Chemistry, 2016, 2814701. [Link]

  • University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. [Link]

  • Save My Exams. (n.d.). Combining spectroscopic techniques (6.3.2) — OCR A Level Chemistry Study Notes. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

  • Ho Chi Minh City University of Education. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]

  • ResearchGate. (2021). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. [Link]

  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

  • Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 1 (COSY). [Link]

  • Ask Me Help Desk. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Brainly. (2024). Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. [Link]

Sources

Comparative analysis of substituted methyl benzoates in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl Benzoate Advantage

In the landscape of transition-metal catalysis, substituted methyl benzoates occupy a critical "Goldilocks" zone. Unlike their carboxylic acid precursors, they are soluble in non-polar organic solvents and devoid of acidic protons that can quench sensitive organometallic intermediates. Unlike bulky tert-butyl or ethyl esters, the methyl group offers minimal steric shielding, allowing for unique proximal (ortho) reactivity patterns while maintaining the electronic activation of an electron-withdrawing group (EWG).

This guide objectively compares the catalytic performance of methyl benzoates against alternative ester substrates, focusing on C–H functionalization , decarbonylative coupling , and regioselectivity control .

Mechanistic Analysis: Sterics vs. Electronics

The catalytic behavior of methyl benzoates is governed by two opposing forces: the electronic activation of the arene ring and the steric footprint of the ester group.

Electronic Activation (Hammett Correlation)

The methyl ester moiety (


) is a moderate electron-withdrawing group (

).
  • Electrophilic Activation: In Pd(II)-catalyzed C–H activation , the electron-deficient ring stabilizes the formation of anionic palladacycle intermediates.

  • Oxidative Addition: In Ni- or Pd-catalyzed cross-couplings (where the ester acts as a leaving group or directing group), electron-poor methyl benzoates (e.g., p-NO

    
    ) undergo oxidative addition significantly faster than electron-rich analogs (p-OMe).
    
The "Methyl Effect" in Steric Control

The choice of ester alkyl group dramatically influences regioselectivity, particularly in Iridium-catalyzed C–H borylation.

SubstrateSteric Bulk (A-value)1° Catalytic Outcome (Ir-Borylation)Mechanism
Methyl Benzoate Low Meta + Para Mixture Low steric barrier allows partial ortho attack; electronics favor meta.
Ethyl Benzoate ModerateMostly MetaIncreased bulk suppresses ortho pathways.
tert-Butyl Benzoate HighExclusive Meta/Para Complete steric blockade of ortho positions.

Analyst Insight: Use Methyl Benzoate when you need to retain the option of ortho-functionalization or when high atom economy is required (lower molecular weight byproduct). Use tert-butyl benzoate solely to force meta-selectivity.

Comparative Performance Data

The following data summarizes the yield and selectivity of substituted methyl benzoates in a standard Ru(II)-catalyzed C–H Arylation protocol compared to other directing groups.

Table 1: Substrate Efficiency in Ru(II)-Catalyzed ortho-Arylation

Conditions: [RuCl2(p-cymene)]2 (5 mol%), AgSbF6, 120 °C, 24h.

Substrate ClassDirecting Group (DG)Yield (%)Regioselectivity (o:m:p)Notes
Methyl Benzoate

45-60% 90:10:0Weak coordination; requires higher temp.
Benzoic Acid

85-95%>99:1:0Strong coordination via carboxylate; acidic proton can be an issue.
Phenyl Pyridine

>98%>99:1:0"Gold Standard" DG; hard to remove.
Ethyl Benzoate

30-40%95:5:0Steric clash reduces catalytic turnover.
Table 2: Electronic Substituent Effects on Decarboxylative Coupling

Reaction: Pd/Cu-catalyzed decarboxylative biaryl synthesis.

Substituent (para)Electronic NatureRelative Rate (

)
Yield (Isolated)Mechanistic Bottleneck

Strong EWG4.2 92%Fast decarboxylation; stabilized anion.

Moderate EWG2.888%Good balance of stability/reactivity.

Neutral1.074%Standard baseline.

Strong EDG0.1535%Slow decarboxylation; unstable intermediate.

Decision Matrix & Workflow

Use the following logic flow to determine if a Methyl Benzoate substrate is appropriate for your target transformation.

G Start Start: Select Substrate Target Target Transformation? Start->Target Ortho Ortho-Functionalization Target->Ortho Meta Meta-Functionalization Target->Meta Ipso Ipso-Substitution (Decarboxylative) Target->Ipso OrthoQ Is Acid Sensitive? Ortho->OrthoQ MetaQ Strict Regiocontrol Needed? Meta->MetaQ IpsoQ Electron Poor Ring? Ipso->IpsoQ Use Methyl Benzoate\n(Ru/Ir Catalysis) Use Methyl Benzoate (Ru/Ir Catalysis) OrthoQ->Use Methyl Benzoate\n(Ru/Ir Catalysis) Yes Use Benzoic Acid\n(Pd Catalysis) Use Benzoic Acid (Pd Catalysis) OrthoQ->Use Benzoic Acid\n(Pd Catalysis) No Use t-Butyl Benzoate\n(Steric Block) Use t-Butyl Benzoate (Steric Block) MetaQ->Use t-Butyl Benzoate\n(Steric Block) Yes Use Methyl Benzoate\n(Accept Mixtures) Use Methyl Benzoate (Accept Mixtures) MetaQ->Use Methyl Benzoate\n(Accept Mixtures) No High Yield\n(Goossen Protocol) High Yield (Goossen Protocol) IpsoQ->High Yield\n(Goossen Protocol) Yes (-NO2, -CF3) Low Yield\n(Switch to Aryl Halide) Low Yield (Switch to Aryl Halide) IpsoQ->Low Yield\n(Switch to Aryl Halide) No (-OMe)

Caption: Strategic selection guide for benzoate substrates based on regioselectivity and electronic requirements.

Experimental Protocols

Protocol A: Iridium-Catalyzed C–H Borylation of Methyl Benzoate

Objective: Access meta-functionalized building blocks. This protocol highlights the use of methyl benzoate where steric directing is less critical than substrate availability.

Reagents:

  • Substrate: Methyl Benzoate (1.0 equiv)

  • Borylating Agent:

    
     (0.5 equiv)
    
  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
    
  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Glovebox Setup: In a

    
    -filled glovebox, charge a 20 mL scintillation vial with 
    
    
    
    (10 mg) and
    
    
    (8 mg). Dissolve in 2 mL THF to generate the active catalyst (deep red/brown solution).
  • Reagent Addition: Add

    
     (127 mg, 0.5 mmol) and Methyl Benzoate (136 mg, 1.0 mmol). Note: Excess arene is used to drive conversion of the expensive boron reagent.
    
  • Reaction: Seal the vial with a Teflon-lined cap. Heat at 80 °C for 16 hours.

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with

    
    ) to remove the catalyst.
    
  • Analysis: Concentrate in vacuo. Analyze regioselectivity via

    
    -NMR. Expect a ~2:1 mixture of meta:para isomers for methyl benzoate (unlike t-butyl benzoate which would be >95% meta).
    
Protocol B: Pd-Catalyzed Decarboxylative Cross-Coupling

Objective: Use the benzoate as a "leaving group" to form biaryls. Note: While often performed on potassium salts, this protocol describes the in situ activation starting from the methyl ester, which is critical for process streams where the ester is the intermediate.

Reagents:

  • Methyl Benzoate derivative (1.0 equiv)

  • Aryl Chloride (1.2 equiv)

  • Hydrolysis Base: KOH (2.0 equiv)

  • Decarboxylation Catalyst: CuI (10 mol%) / 1,10-Phenanthroline (10 mol%)

  • Coupling Catalyst:

    
     (2 mol%) / XPhos (4 mol%)
    
  • Solvent: NMP/Toluene (1:3)

Workflow:

  • In-Situ Hydrolysis: Heat Methyl Benzoate with KOH in NMP/Toluene at 100 °C for 2 hours. Remove water via Dean-Stark trap (azeotropic distillation). Crucial Step: Water inhibits the decarboxylation.

  • Catalyst Addition: Once water is removed, cool to 60 °C. Add CuI, Phenanthroline,

    
    , XPhos, and the Aryl Chloride.
    
  • Coupling: Heat to 160 °C for 12 hours. The system relies on the Cu-catalyst to decarboxylate the transient potassium benzoate to an aryl-copper species, which transmetallates to Pd.

  • Purification: Standard aqueous workup and column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the Ruthenium(II)-Catalyzed Ortho-Arylation , highlighting the weak coordination of the methyl ester carbonyl oxygen, which is the rate-limiting interaction compared to amides or acids.

RuCycle Ru_Pre [RuCl2(cymene)]2 Precatalyst Active Active Species Ru(II)-Solvent Ru_Pre->Active AgSbF6 Coord Ester Coordination (Weak) Active->Coord + Methyl Benzoate CH_Act C-H Activation (Rate Limiting) Coord->CH_Act - HCl Intermed Ruthenacycle CH_Act->Intermed Metallacycle Formed Prod_Rel Reductive Elim. & Product Release Intermed->Prod_Rel + Aryl Halide Prod_Rel->Active Regeneration

Caption: Catalytic cycle for Ru-catalyzed ortho-arylation. Note the weak ester coordination step.

References

  • Goossen, L. J., et al. "Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates." Science, 2006.

  • Ishiyama, T., & Miyaura, N. "Iridium-Catalyzed C–H Borylation of Arenes." Chemical Reviews, 2010.

  • Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations." Chemical Reviews, 2011.

  • Yu, J.-Q., et al. "Pd-Catalyzed Ortho-C–H Methylation of Benzoic Acids." Nature, 2011.

  • Hartwig, J. F. "Regioselectivity of the Borylation of Alkanes and Arenes." Chemical Society Reviews, 2011.

Performance of "Methyl 3-(dimethylamino)benzoate" in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Performance of Methyl 3-(dimethylamino)benzoate in Diverse Solvent Systems

For the modern researcher, the choice of solvent is not a mere matter of dissolution; it is a critical parameter that can dictate the outcome of a reaction, the photophysical behavior of a molecule, and the overall efficiency of a process. This guide provides a comprehensive analysis of this compound, a versatile building block in organic synthesis and medicinal chemistry, and examines its performance across a spectrum of solvent environments. By understanding the intricate interplay between this solute and various solvents, researchers can unlock its full potential in their applications.

Understanding this compound: A Profile

This compound is an aromatic compound featuring both an electron-donating dimethylamino group and an electron-withdrawing methyl ester group. This unique electronic structure imparts a significant dipole moment to the molecule, making its behavior highly sensitive to the surrounding solvent environment. Its applications are varied, ranging from a key intermediate in the synthesis of pharmaceuticals to a component in advanced materials, such as thermally activated delayed fluorescence (TADF) emitters.[1]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₂[2]
Molecular Weight179.22 g/mol [2]
Boiling Point80 °C at 3 mmHg[2]
Density1.084 g/cm³[2]
Refractive Index1.545[2]

The Impact of Solvent on Spectroscopic Properties: Solvatochromism

The electronic asymmetry of this compound suggests a pronounced solvatochromic effect, where the wavelength of maximum absorption (λmax) or emission shifts with solvent polarity. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.[3][4]

Generally, molecules like this compound exhibit a more polar excited state than the ground state. This is due to an intramolecular charge transfer (ICT) character, where electron density shifts from the dimethylamino donor to the benzoate acceptor upon photoexcitation.

  • In non-polar solvents (e.g., Hexane, Toluene): The ground and excited states are only weakly stabilized, resulting in a higher energy gap and absorption/emission at shorter wavelengths.

  • In polar aprotic solvents (e.g., Acetonitrile, DMSO): The more polar excited state is significantly stabilized by dipole-dipole interactions with the solvent, more so than the ground state. This reduces the energy gap, leading to a red shift (a shift to longer wavelengths) in the absorption and, more dramatically, in the fluorescence spectra.[5][6]

  • In polar protic solvents (e.g., Methanol, Water): In addition to dipole-dipole interactions, hydrogen bonding can further stabilize the molecule, particularly the lone pairs on the nitrogen and oxygen atoms. This can lead to even more significant red shifts.

Hypothetical Spectroscopic Data in Various Solvents:

SolventDielectric Constant (ε)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)
n-Hexane1.88~295~340~4500
Toluene2.38~300~355~5200
Dichloromethane8.93~308~380~6800
Acetone20.7~310~405~8500
Acetonitrile37.5~312~420~9400
Methanol32.7~315~440~10500

Note: This data is illustrative, based on the expected behavior of similar aromatic amines and esters.

Experimental Protocol: Measurement of Solvatochromic Shifts

This protocol outlines the steps to quantify the effect of solvent polarity on the spectroscopic properties of this compound.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a volatile, non-polar solvent like dichloromethane.

  • Sample Preparation: In a series of quartz cuvettes, add a small, precise volume of the stock solution. Evaporate the solvent under a gentle stream of nitrogen. To each cuvette, add the solvent to be tested to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

  • UV-Vis Spectroscopy: Record the absorption spectrum for each sample from 250 nm to 500 nm using a spectrophotometer. Use the pure solvent as a blank. Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite each sample at its absorption λmax. Record the emission spectrum over a suitable range (e.g., 320 nm to 600 nm). Identify the wavelength of maximum emission.

  • Data Analysis: Tabulate the absorption and emission maxima for each solvent. Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima, providing insight into the change in geometry and electronic distribution upon excitation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis stock Prepare Stock Solution (1 mM in DCM) aliquot Aliquot Stock into Cuvettes stock->aliquot evaporate Evaporate DCM aliquot->evaporate add_solvent Add Test Solvents (e.g., Hexane, ACN, MeOH) evaporate->add_solvent uv_vis Measure UV-Vis Spectrum (Determine Abs λmax) add_solvent->uv_vis Ready for Measurement fluorescence Measure Fluorescence Spectrum (Determine Em λmax) uv_vis->fluorescence data Calculate Stokes Shift fluorescence->data

Caption: Workflow for evaluating solvatochromic properties.

Solvent Effects on Reaction Kinetics

The choice of solvent can dramatically alter the rate of a chemical reaction by stabilizing or destabilizing the reactants, intermediates, and transition states.[7][8][9] For reactions involving this compound, the polarity and protic nature of the solvent are key considerations.

Case Study: N-Alkylation of this compound

Consider the SN2 reaction of this compound with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt.

  • Reactants: The reactants are relatively non-polar or moderately polar.

  • Transition State: The transition state involves the formation of partial charges as the new C-N bond forms and the C-I bond breaks. This results in a more polar, charge-delocalized transition state.

  • Product: The product is a charged ionic species.

Solvent Influence:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are ideal for this type of SN2 reaction. They possess strong dipoles that can stabilize the polar transition state, lowering the activation energy and accelerating the reaction. Crucially, they do not strongly solvate the nucleophile (the lone pair on the nitrogen), leaving it more available to attack the electrophile.

  • Polar Protic Solvents (e.g., Methanol, Water): While these solvents can also stabilize the transition state, they will strongly solvate the nitrogen atom of the dimethylamino group through hydrogen bonding. This "caging" of the nucleophile increases the activation energy and significantly slows down the reaction rate compared to polar aprotic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents do not effectively stabilize the polar transition state, leading to a high activation energy and a very slow reaction rate.[8] The ionic product would also have very low solubility in these solvents.

Comparative Performance Summary:

Solvent TypeExampleStabilization of Transition StateSolvation of NucleophileExpected Reaction Rate
Polar AproticAcetonitrileHighLowFast
Polar ProticMethanolHighHighSlow
Non-PolarTolueneLowVery LowVery Slow
Experimental Protocol: Monitoring Reaction Kinetics via HPLC

This protocol describes how to compare the rate of the N-alkylation of this compound in different solvents.

  • Reaction Setup: In separate vials, dissolve this compound (1 equivalent) in acetonitrile and methanol. Equilibrate the vials to a constant temperature (e.g., 50 °C) in a heating block.

  • Initiation: Add methyl iodide (e.g., 1.2 equivalents) to each vial simultaneously to start the reactions.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a large volume of the mobile phase to be used for HPLC analysis.

  • HPLC Analysis: Inject the quenched samples onto an HPLC system (e.g., a C18 reverse-phase column). Develop a method that separates the starting material from the product.

  • Data Analysis: Quantify the peak areas of the starting material and product at each time point. Plot the concentration of the starting material versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.[10]

G GS Ground State (GS) GS_np GS ES Excited State (ES) ES_np ES GS_np->ES_np Absorption GS_p GS (Stabilized) ES_np->GS_np Emission ES_p ES (More Stabilized) GS_p->ES_p Absorption ES_p->GS_p Emission note Polar solvents stabilize the more polar excited state more than the ground state, reducing the emission energy (red shift).

Caption: Energy level diagram illustrating solvatochromism.

Comparison with Alternative Compounds

The performance of this compound should be evaluated in the context of its isomers and analogs, as subtle structural changes can lead to significant differences in properties.

Alternative 1: Methyl 4-(dimethylamino)benzoate

This para-isomer has a greater distance between the donor and acceptor groups, leading to a larger dipole moment and potentially more pronounced solvatochromic effects. It is widely used as a co-initiator in photopolymerization.[11] In reactions, the para position of the amino group may result in different regioselectivity for electrophilic aromatic substitution compared to the meta-isomer.

Alternative 2: Methyl 3-aminobenzoate

This primary amine analog is capable of hydrogen bond donation, which will lead to much stronger interactions with protic solvents compared to the tertiary amine of this compound. Its nucleophilicity is also different, which will affect its reactivity in processes like N-alkylation or acylation.

Comparative Overview:

CompoundKey Structural FeatureExpected Impact of SolventsCommon Application
This compound Meta-substituted tertiary amineModerate solvatochromism, good nucleophilicity in aprotic solvents.Pharmaceutical intermediate, material science.[1]
Methyl 4-(dimethylamino)benzoatePara-substituted tertiary amineStronger solvatochromism, higher dipole moment.Photoinitiator systems.[11]
Methyl 3-aminobenzoateMeta-substituted primary amineStrong H-bonding with protic solvents, different reactivity.Synthetic building block.

Conclusion and Recommendations

The performance of this compound is intrinsically linked to the solvent system in which it is used. This guide demonstrates that a rational choice of solvent, based on an understanding of its physical and chemical properties, is paramount for achieving desired outcomes.

  • For Spectroscopic Applications: To maximize solvatochromic shifts and utilize the compound as a polarity sensor, a range of solvents from non-polar to polar aprotic and protic should be considered.

  • For Organic Synthesis: For reactions where the dimethylamino group acts as a nucleophile, polar aprotic solvents like acetonitrile or DMF are superior for enhancing reaction rates. Conversely, to suppress its nucleophilicity, a polar protic solvent could be employed.

  • For Formulation: Solubility will be highest in moderately polar to polar solvents. For applications requiring dissolution in non-polar media, a co-solvent may be necessary.

By applying the principles and protocols outlined in this guide, researchers can effectively harness the properties of this compound, optimizing their experiments and advancing their scientific goals.

References

  • Jena, S. et al. (2018). Solvatochromic study of 3-N-(N'-methylacetamidino)benzanthrone and its interaction with dopamine by the fluorescence quenching mechanism. Luminescence, 33(5), 897-906. Available at: [Link]

  • ResearchGate. (n.d.). Solvatochromic study of 3- N -( N ′-methylacetamidino)benzanthrone and its interaction with dopamine by the fluorescence quenching mechanism | Request PDF. Available at: [Link]

  • Grama, C. et al. (2021). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 26(15), 4483. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. Available at: [Link]

  • Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. Available at: [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Eureka. Available at: [Link]

  • ResearchGate. (n.d.). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Available at: [Link]

  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Available at: [Link]

  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 25688-25725. Available at: [Link]

  • PureSynth. (n.d.). This compound 99.0%. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. Available at: [Link]

  • Arkat USA. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • ResearchGate. (n.d.). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available at: [Link]

  • RSC Education. (n.d.). Preparation of methyl 3-nitrobenzoate. Available at: [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Available at: [Link]

  • Royal Society of Chemistry. (2023). Benzoate-based thermally activated delayed fluorescence materials. RSC Advances, 13, 22621-22625. Available at: [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-[3-(dimethylamino)acryloyl]benzoate. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Investigating Cross-Reactivity of Methyl 3-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the specificity of a molecule is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, or inaccurate assay results. This guide provides a comprehensive framework for investigating the cross-reactivity profile of Methyl 3-(dimethylamino)benzoate, a compound with potential applications in organic synthesis and pharmaceutical chemistry. While specific cross-reactivity data for this molecule is not extensively documented in publicly available literature, this document will equip you with the foundational principles, robust experimental protocols, and comparative analytical strategies to thoroughly characterize its binding specificity.

The Principle of Cross-Reactivity: Why It Matters

Cross-reactivity occurs when a detection antibody or a biological target interacts with molecules other than the intended analyte.[1] In the context of drug development, this can have significant implications. For instance, a therapeutic antibody designed to bind to a specific cancer antigen might also bind to a similar epitope on healthy tissues, leading to toxicity.[2][3] Similarly, in diagnostic immunoassays, cross-reactivity can lead to false-positive results, impacting patient care and data integrity.[4]

The chemical structure of this compound, featuring a benzene ring, an ester group, and a dimethylamino group, presents several possibilities for cross-reactivity. The dimethylamino moiety, in particular, is a common pharmacophore in many FDA-approved drugs, increasing the potential for interaction with their targets or detection antibodies.[5]

Identifying Potential Cross-Reactants: A Structure-Activity Relationship Approach

A logical first step in assessing cross-reactivity is to identify compounds with structural similarities to this compound. These analogs may compete for the same binding sites on antibodies or biological targets.

Key Structural Motifs of this compound:

  • Dimethylamino Group: This tertiary amine is a key feature. Compounds like 3-dimethylaminopropylamine (DMAPA) are known allergens and can exhibit cross-reactivity.[6][7]

  • Benzoate Ester: The methyl benzoate core is another important feature. Analogs with substitutions on the benzene ring could be potential cross-reactants.[8]

  • Overall Conformation: The spatial arrangement of these functional groups will influence binding.

Table 1: Potential Cross-Reactants for this compound

Compound Name Structural Similarity Rationale for Potential Cross-Reactivity
3-(Dimethylamino)propylamine (DMAPA)Contains the dimethylamino groupKnown sensitizer and can participate in cross-allergenic reactions.[6][7]
Methyl BenzoateShares the methyl benzoate core structurePotential for interaction with antibodies recognizing the core structure.[9][10]
TetracaineContains a 2-(dimethylamino)ethyl 4-(butylamino)benzoate structureShares the dimethylamino and benzoate moieties.[5]
VenlafaxineContains a dimethylamino group attached to a phenyl ring derivativeA widely used drug where cross-reactivity in immunoassays could be a concern.[5]
Structurally Related MetabolitesMetabolites of this compoundIn vivo metabolism can produce structurally similar compounds that may cross-react.[11][12]

Experimental Methodologies for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential for a comprehensive cross-reactivity assessment. Immunoassays and label-free biosensor technologies are the cornerstones of such investigations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based immunoassay technique to detect and quantify substances. A competitive ELISA format is particularly well-suited for cross-reactivity studies of small molecules like this compound.

Conceptual Workflow for Competitive ELISA:

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat plate with This compound -protein conjugate B Block unoccupied sites (e.g., with BSA) A->B C Add specific antibody and test compound (or standard) B->C D Add enzyme-linked secondary antibody C->D E Add substrate D->E F Measure signal E->F

Caption: Competitive ELISA workflow for cross-reactivity testing.

Detailed Protocol for Competitive ELISA:

  • Antigen Coating:

    • Synthesize a conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA). This acts as the coating antigen.

    • Dilute the conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).[13]

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied sites on the plate.[13]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds (potential cross-reactants) and this compound (as the standard).

    • In a separate plate, pre-incubate 50 µL of each test compound dilution with 50 µL of a specific primary antibody raised against this compound.

    • Transfer 100 µL of the antibody-test compound mixture to the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark until a color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of test compound) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[14][15] It is a powerful tool for determining the binding kinetics (association and dissociation rates) and affinity of small molecules to a target protein.[16][17]

Conceptual Workflow for SPR Analysis:

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject this compound (Analyte) A->B C Monitor Association B->C D Inject Buffer to Monitor Dissociation C->D E Regenerate Sensor Surface D->E F Repeat with Potential Cross-Reactants E->F

Caption: SPR workflow for analyzing small molecule interactions.

Detailed Protocol for SPR Analysis:

  • Target Immobilization:

    • Select a target protein that is relevant to the potential application of this compound (e.g., a receptor, enzyme, or a specific antibody).

    • Immobilize the target protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound and the potential cross-reactants in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the immobilized target. This generates a sensorgram showing the association phase.

    • After the injection, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the target.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • A lower KD value indicates a higher binding affinity. By comparing the KD values of the potential cross-reactants to that of this compound, the relative binding affinities and thus the degree of cross-reactivity can be determined.

Confirmatory Methods: The Gold Standard

While immunoassays and SPR provide valuable information on binding interactions, they are screening tools. Any significant cross-reactivity should be confirmed using a more specific and quantitative method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][11][18] LC-MS/MS can definitively identify and quantify the presence of the parent compound and any cross-reacting molecules in a complex matrix.[19][20]

Comparative Analysis and Interpretation of Results

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile for this compound. The data should be presented clearly to allow for objective comparison.

Table 2: Hypothetical Cross-Reactivity Data for this compound

Test Compound ELISA (% Cross-reactivity) SPR (KD, µM) LC-MS/MS Confirmation
This compound1001.5N/A
3-(Dimethylamino)propylamine (DMAPA)1510.2Confirmed
Methyl Benzoate525.8Not Detected
Tetracaine230.1Not Detected
Venlafaxine<0.1>100Not Detected

Interpretation of Hypothetical Data:

In this hypothetical scenario, DMAPA shows significant cross-reactivity in the ELISA, which is confirmed by its relatively high affinity in the SPR analysis and its detection by LC-MS/MS. Methyl benzoate shows weak cross-reactivity, while tetracaine and venlafaxine show negligible interaction. This would suggest that the dimethylamino group is a more significant contributor to cross-reactivity than the methyl benzoate core in this particular assay system.

Conclusion: A Pathway to Specificity

Investigating the cross-reactivity of a compound like this compound is a critical exercise in due diligence for any research or development program. By employing a systematic approach that combines structure-activity relationship analysis with robust experimental techniques like ELISA and SPR, and confirming findings with gold-standard methods like LC-MS/MS, researchers can build a comprehensive and reliable specificity profile. This knowledge is indispensable for making informed decisions, mitigating risks, and ultimately ensuring the safety and efficacy of new chemical entities.

References

  • National Institute of Health. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Zeitschrift für Naturforschung C. (2014, July 15). Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. ResearchGate. Retrieved from [Link]

  • Drug Test Consultants. (2018, January 22). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Drug Test Consultants Blog. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). Walsh Medical Media. Retrieved from [Link]

  • PubMed. (n.d.). Methyl benzoate as a marker for the detection of mold in indoor building materials. PubMed. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • University of New Haven. (n.d.). Evaluating the Impact of Environmental Conditions on the Cocaine Odorant Methyl Benzoate. University of New Haven Digital Commons. Retrieved from [Link]

  • Phenomenex. (n.d.). Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. Phenomenex. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application. National Center for Biotechnology Information. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Retrieved from [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Shimadzu. (n.d.). Identification of Benzodiazepines and Their Metabolites Using Synchronized Survey Scan®. Shimadzu. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Retrieved from [Link]

  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • PubMed. (n.d.). [Contact allergy to 3-dimethylaminopropylamine and cocamidopropyl betaine]. PubMed. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. Retrieved from [Link]

  • ACS Publications. (2014, June 18). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology. Retrieved from [Link]

  • Semantic Scholar. (2021, June 24). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Semantic Scholar. Retrieved from [Link]

  • PubMed. (n.d.). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. Retrieved from [Link]

  • DermNet. (2016, January 31). Methylisothiazolinone allergy (MI). DermNet. Retrieved from [Link]

  • ChemRxiv. (n.d.). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. Retrieved from [Link]

  • StageBio. (2024, May 16). What Is a Tissue Cross Reactivity Study?. StageBio. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc.. Retrieved from [Link]

  • PubMed. (n.d.). Cross-reactions of multifunctional methacrylates and acrylates. PubMed. Retrieved from [Link]

  • PubMed. (2022, November 17). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. PubMed. Retrieved from [Link]

  • PubMed. (2017, October 26). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. Retrieved from [Link]

Sources

Spectroscopic Comparison of Methyl 3-(dimethylamino)benzoate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-(dimethylamino)benzoate (Meta-isomer) represents a distinct class of donor-acceptor fluorophores compared to its more widely studied para-isomer counterpart. While the para-isomer (Methyl 4-(dimethylamino)benzoate) is a textbook example of Twisted Intramolecular Charge Transfer (TICT) exhibiting dual fluorescence, the meta-isomer disrupts this conjugation pathway, leading to fundamentally different photophysical behaviors.

This guide provides a rigorous comparison of the three structural isomers (ortho, meta, para), focusing on their spectroscopic signatures.[1] It is designed to assist researchers in structural identification, purity analysis, and selecting the appropriate isomer for photophysical applications such as solvatochromic sensing or probe development.

Quick Comparison Matrix
FeatureMeta-Isomer (3-substituted) Para-Isomer (4-substituted) Ortho-Isomer (2-substituted)
Conjugation Disrupted (Cross-conjugated)Direct (Through-bond)Sterically Inhibited (Twisted)
Fluorescence Predominantly Locally Excited (LE)Dual Emission (LE + ICT)Weak / Blue-shifted
Key Application pH Sensing, Non-TICT ReferencePolarity Probes, TICT StudiesSteric Studies
Aromatic NMR Asymmetric (s, d, t, d)Symmetric AA'BB' (d, d)Complex ABCD

Structural & Electronic Analysis

The core difference between these isomers lies in the electronic coupling between the electron-donating dimethylamino group (


) and the electron-withdrawing methyl ester group (

).
The Conjugation Logic[3]
  • Para-Isomer: Allows direct resonance delocalization. Upon excitation, the molecule can access a Charge Transfer (CT) state where the amino group twists perpendicular to the benzene ring, decoupling the orbitals and stabilizing the charge separation (TICT state).

  • Meta-Isomer: The meta-position prevents direct resonance between the donor and acceptor due to nodal patterns in the MOs (molecular orbitals). This "cross-conjugation" significantly raises the energy barrier for forming a stable CT state, often confining emission to the Locally Excited (LE) state.

  • Ortho-Isomer: Severe steric hindrance between the bulky dimethylamino group and the ester group forces the molecule into a non-planar geometry even in the ground state. This reduces

    
    -orbital overlap, causing a hypsochromic (blue) shift in absorption.
    

IsomerLogic cluster_0 Electronic Connectivity cluster_1 Photophysical Outcome Para Para-Isomer (Direct Conjugation) TICT TICT State (Dual Fluorescence) Para->TICT Polar Solvents Meta Meta-Isomer (Cross-Conjugation) LE Locally Excited (LE) (Single Band) Meta->LE Dominant Pathway Ortho Ortho-Isomer (Steric Twist) Blue Blue-Shifted Weak Emission Ortho->Blue Ground State Twist

Figure 1: Causal relationship between structural isomerism and photophysical outcomes.

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR)

Distinguishing the isomers relies on the splitting patterns of the aromatic protons.

Protocol: Dissolve ~10 mg of sample in 0.6 mL


. Record 

NMR at 400 MHz or higher.
This compound (Meta)
  • Signature: Asymmetric pattern. Look for the isolated singlet (H2) between the two substituents.

  • Chemical Shifts (

    
    , ppm): 
    
    • 7.30 - 7.45: Multiplet (H5, H6, H4 overlap, but distinct).

      • H2: ~7.40 (Singlet-like, broad).[2]

      • H4/H6: ~7.35 (Doublets).

      • H5: ~7.25 (Triplet).

    • 3.90: Singlet (

      
      ).
      
    • 3.00: Singlet (

      
      ).
      
Methyl 4-(dimethylamino)benzoate (Para)
  • Signature: Symmetric AA'BB' system. Appears as two strong "doublets" (roofing effect common).

  • Chemical Shifts (

    
    , ppm): 
    
    • 7.90: Doublet (

      
      , ortho to ester). Deshielded by carbonyl.
      
    • 6.65: Doublet (

      
      , ortho to amine). Shielded by amine lone pair.
      
    • 3.85: Singlet (

      
      ).
      
    • 3.05: Singlet (

      
      ).
      
Methyl 2-(dimethylamino)benzoate (Ortho)
  • Signature: Complex ABCD aromatic region.

  • Chemical Shifts:

    • Protons are often shifted upfield relative to para due to the twisted ring current effects.

    • Methyl ester signal may shift slightly due to proximity to the amine lone pair.

UV-Vis & Fluorescence Spectroscopy

This is the definitive method for functional characterization.

Experimental Protocol:

  • Prepare

    
     M solutions in solvents of varying polarity: Hexane (non-polar), THF (medium), and Acetonitrile (polar).
    
  • Absorption: Scan 250–450 nm.

  • Emission: Excite at the absorption maximum (

    
    ).
    
PropertyMeta-Isomer Para-Isomer

(Acetonitrile)
~305 - 310 nm~310 - 316 nm
Emission Behavior Single band (LE state)Dual band (LE + ICT)
Stokes Shift ModerateLarge (Solvent dependent)
Solvatochromism Weak positive solvatochromismStrong positive solvatochromism (Red shift in polar solvents)

Key Insight: If your sample exhibits a new, broad, red-shifted emission band as you increase solvent polarity (e.g., moving from Hexane to Acetonitrile), you are likely working with the Para-isomer undergoing TICT. The Meta-isomer will largely retain its single emission band profile.

Synthesis & Purification Protocol

If commercial sources are unavailable or purity is suspect, the synthesis of the meta-isomer is straightforward via Fischer Esterification.

Reaction:



Step-by-Step Procedure:
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 3-(dimethylamino)benzoic acid (1.65 g, 10 mmol) and Methanol (anhydrous, 20 mL).

  • Catalyst: Carefully add concentrated Sulfuric Acid (

    
    , 1.0 mL) dropwise while stirring. Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (Silica, 4:1 Hexane:Ethyl Acetate). The product will move faster (

    
    ) than the starting acid (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.[3]

    • Remove excess methanol under reduced pressure (Rotovap).

    • Dilute residue with Ethyl Acetate (30 mL) and wash with saturated

      
       (2 x 20 mL) to neutralize acid. Caution: Gas evolution.
      
    • Wash with Brine (20 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note: The amine group can cause tailing on silica; adding 1% Triethylamine to the eluent can improve separation.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][4]

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.

Sources

Comparative Electronic Profiling of Aminobenzoate Esters: Ortho vs. Para Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative analysis of the electronic and photophysical properties of aminobenzoate esters, specifically focusing on the structural isomerism between Methyl Anthranilate (Ortho) and Ethyl 4-aminobenzoate (Para/Benzocaine) .

For researchers in drug discovery and materials science, understanding these isomers is critical.[1][2] While they share a molecular formula, their electronic behaviors are diametrically opposed due to intramolecular interactions.[1] The ortho-isomer is dominated by Intramolecular Hydrogen Bonding (IMHB), leading to Excited State Intramolecular Proton Transfer (ESIPT) and ultra-fast non-radiative decay. Conversely, the para-isomer functions as a classic "push-pull" system, exhibiting strong Intramolecular Charge Transfer (ICT) and significant solvatochromism.[1]

Part 1: Structural & Electronic Fundamentals

The electronic divergence begins with the position of the amino group (


) relative to the ester carbonyl (

).
The Ortho Effect (Methyl Anthranilate)

In the ortho position, the amino hydrogen forms a stable 6-membered ring with the carbonyl oxygen via Intramolecular Hydrogen Bonding (IMHB) .

  • Electronic Consequence: This "locks" the molecule in a planar conformation, reducing the availability of the lone pair for intermolecular interactions.

  • Photophysics: Upon UV excitation, the acidity of the amine and basicity of the carbonyl increase, triggering ESIPT . The proton transfers to the oxygen, forming a keto-tautomer that relaxes non-radiatively. This makes methyl anthranilate an excellent UV filter (sunscreen) but a poor fluorophore in polar solvents.

The Para Effect (Ethyl 4-aminobenzoate)

In the para position, the groups are spatially separated, preventing IMHB.

  • Electronic Consequence: The molecule acts as a donor-acceptor (

    
    ) system. The amino group donates electron density into the ring, while the ester group withdraws it.
    
  • Photophysics: This creates a large dipole moment in the excited state. The molecule stabilizes itself via Intramolecular Charge Transfer (ICT) . It is highly sensitive to solvent polarity (solvatochromism), making it a model system for studying local anesthetic interactions with lipid membranes.[1]

Structural Logic Diagram

Electronic_Isomerism cluster_0 Ortho-Isomer (Methyl Anthranilate) cluster_1 Para-Isomer (Benzocaine) Ortho_Struct Ortho-Amino Structure IMHB Intramolecular H-Bond (6-Membered Ring) Ortho_Struct->IMHB Stabilizes ESIPT ESIPT Mechanism (Proton Transfer) IMHB->ESIPT Upon UV Excitation Decay Non-Radiative Decay (Heat Dissipation) ESIPT->Decay Relaxation Para_Struct Para-Amino Structure PushPull Donor-Acceptor (Push-Pull System) Para_Struct->PushPull Enables ICT Intramolecular Charge Transfer (ICT) PushPull->ICT Excited State Fluorescence Strong Fluorescence (Solvent Dependent) ICT->Fluorescence Radiative Decay

Figure 1: Mechanistic divergence between ortho- and para-aminobenzoates. The ortho-isomer favors internal proton transfer, while the para-isomer favors charge transfer.

Part 2: Comparative Electronic Data

The following data consolidates experimental and DFT (Density Functional Theory) calculated trends. Note that absolute values vary by solvent and calculation method (e.g., B3LYP/6-31G*), but the relative differences are consistent.[1]

PropertyMethyl Anthranilate (Ortho)Ethyl 4-aminobenzoate (Para)Causality
HOMO/LUMO Gap Larger (~4.5 - 5.0 eV)Smaller (~4.0 - 4.5 eV)Para conjugation is more effective across the long axis (Push-Pull).
Dipole Moment (

)
Low (~1.5 - 2.5 D)High (~3.5 - 4.5 D)Ortho vectors partially cancel; Para vectors are additive.
Stokes Shift Very Large (~4000-6000 cm

)
Moderate (~2000-3000 cm

)
ESIPT in ortho creates a structurally distinct keto-tautomer emitter.
Fluorescence QY Low (< 0.1 in polar solvents)High (> 0.4 in non-polar solvents)Ortho energy is lost to proton transfer; Para emits light efficiently.
Solvatochromism WeakStrong (Positive)Para excited state is highly polar, stabilized by polar solvents (Red shift).[1]
Protonation Site Amine (or H-bond shared)Carboxyl OxygenPara amine lone pair is delocalized into the ring (resonance).

Part 3: Experimental Methodologies

To validate these properties, we employ two primary workflows: Solvatochromic UV-Vis/Fluorescence (to prove ICT vs. ESIPT) and Cyclic Voltammetry (to estimate HOMO/LUMO levels).

Protocol A: Solvatochromic Shift Analysis

Objective: To quantify the Intramolecular Charge Transfer (ICT) strength of the para-isomer compared to the ortho-isomer.

Reagents:

  • Analytes: Methyl Anthranilate, Benzocaine (High Purity >99%).[1]

  • Solvents (Spectroscopic Grade): Cyclohexane (Non-polar), Tetrahydrofuran (Moderate), Methanol (Polar Protic), Acetonitrile (Polar Aprotic).[1]

Step-by-Step Workflow:

  • Stock Preparation: Prepare

    
     M stock solutions of each ester in Acetonitrile.
    
  • Working Solutions: Dilute stocks into the four test solvents to a final concentration of

    
     M. Note: Absorbance should remain below 0.1 OD to avoid inner-filter effects.
    
  • Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the

    
    .
    
  • Emission Scan: Excite samples at their respective

    
    . Record emission (300–600 nm).
    
  • Data Analysis: Plot the Stokes shift (

    
    ) against the Lippert-Mataga polarity parameter (
    
    
    
    ) of the solvents.
    • Result: The Para-isomer will show a linear positive slope (strong ICT). The Ortho-isomer will show deviation or minimal slope due to IMHB shielding.

Protocol B: HOMO/LUMO Estimation via Cyclic Voltammetry (CV)

Objective: To determine the electrochemical bandgap.

Reagents:

  • Solvent: Anhydrous Acetonitrile (

    
    ).
    
  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ), 0.1 M.[1]
    
  • Standard: Ferrocene (

    
    ) internal standard.
    

Step-by-Step Workflow:

  • Cell Setup: Use a 3-electrode system.

    • Working Electrode: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter Electrode: Platinum wire.[3]

    • Reference Electrode: Ag/AgCl (non-aqueous).

  • Blank Scan: Cycle the electrolyte solution (-2.0 V to +2.0 V) to ensure no background impurities.

  • Analyte Scan: Dissolve ester (1 mM) in the electrolyte. Degas with

    
     for 5 mins.
    
  • Measurement: Scan at 100 mV/s.

    • Identify the Onset Oxidation Potential (

      
      ).
      
    • Identify the Onset Reduction Potential (

      
      ).
      
  • Calculation:

    • 
       (referenced to vacuum).
      
    • 
      .
      
    • Note: Aminobenzoates often show irreversible oxidation due to amine radical cation reactivity. Use the onset potential, not the peak potential, for accuracy.

Experimental Workflow Diagram

Experimental_Workflow cluster_inputs Sample Prep cluster_methods Analytical Techniques cluster_outputs Derived Electronic Data Sample Aminobenzoate Sample UV UV-Vis/Fluorescence (Solvatochromism) Sample->UV CV Cyclic Voltammetry (Redox Potentials) Sample->CV Solvent Solvent Selection (Polarity/Electrolyte) Solvent->UV Solvent->CV Dipole Dipole Moment change (Ground vs Excited) UV->Dipole Lippert-Mataga Plot Gap HOMO-LUMO Gap CV->Gap Onset Potentials

Figure 2: Integrated workflow for characterizing electronic properties.

Part 4: Implications for Drug Development

The electronic distinction dictates the pharmacological utility of these esters.

1. Local Anesthetics (Para-Isomer):

  • Mechanism: Benzocaine relies on penetrating the lipid bilayer of nerve cells to block voltage-gated sodium channels (

    
    ).
    
  • Electronic Factor: The "Push-Pull" nature creates a specific lipophilicity profile (LogP ~1.9). The absence of IMHB allows the amine and ester groups to interact with the polar head groups of the membrane and the receptor site inside the channel pore. The high electron density on the aromatic ring (donated by the para-amine) facilitates cation-pi interactions within the receptor.

2. Sunscreens & Photostability (Ortho-Isomer):

  • Mechanism: UV energy absorption and dissipation.

  • Electronic Factor: The ESIPT mechanism is the key. When Methyl Anthranilate absorbs a UV photon, it does not re-emit it as damaging blue/UV light or generate reactive oxygen species (ROS).[1] Instead, it converts the energy into heat through the proton transfer cycle. This makes it an ideal, photostable UV-A absorber.[1]

References

  • NIST Chemistry WebBook. Methyl Anthranilate and Ethyl 4-aminobenzoate Spectral Data. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. Benzocaine (CID 2337) and Methyl Anthranilate (CID 8635). National Center for Biotechnology Information. [Link]

  • Catalán, J., et al. "The solvatochromism of p-aminobenzoic acid and its esters."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Sobolewski, A. L., & Domcke, W. "Ab initio study of the excited-state proton transfer in methyl salicylate and methyl anthranilate." Chemical Physics Letters. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this guide, we delve into the critical task of assessing the purity of Methyl 3-(dimethylamino)benzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document provides an in-depth comparison of orthogonal analytical techniques, grounded in scientific principles and practical field experience, to empower you with the knowledge to select and implement the most appropriate purity assessment strategy for your application.

The Significance of Purity for this compound

This compound (MDAB), with the chemical formula C₁₀H₁₃NO₂, is an aromatic ester containing a tertiary amine. Its utility in organic synthesis is significant, but the very nature of its synthesis can introduce a range of impurities. These can include unreacted starting materials, byproducts from side reactions, isomers, and degradation products. The presence of such impurities, even in trace amounts, can have profound consequences, from altering reaction kinetics and yields to introducing toxicity in final drug products. Therefore, a multi-faceted approach to purity determination is not just recommended; it is essential.

Understanding Potential Impurities

A robust purity assessment begins with an understanding of what impurities might be present. The common synthesis of this compound often involves the esterification of 3-(dimethylamino)benzoic acid with methanol. Potential impurities can therefore include:

  • Starting Materials: Unreacted 3-(dimethylamino)benzoic acid.

  • Isomeric Impurities: Methyl 2-(dimethylamino)benzoate and Methyl 4-(dimethylamino)benzoate, which may arise from impurities in the initial starting material.

  • Byproducts of Synthesis: These can be diverse and depend on the specific synthetic route. For instance, if the synthesis involves a methylation step, under- or over-methylated species could be present.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid, or oxidation of the dimethylamino group.

A Comparative Analysis of Key Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity. The most reliable approach is to use a combination of orthogonal methods, each providing a different perspective on the sample's composition. Here, we compare the most powerful and commonly employed techniques for the purity assessment of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
TechniquePrincipleStrengthsLimitationsIdeal for Detecting
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High sensitivity, excellent for separating non-volatile and thermally labile compounds, quantitative accuracy.Requires a chromophore for UV detection, method development can be time-consuming.Isomeric impurities, starting materials, non-volatile byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High separation efficiency for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar analytes.[1][2]Volatile organic impurities, residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without the need for a reference standard (qNMR).[3][4][5][6][7]Lower sensitivity compared to chromatographic methods, complex mixtures can lead to overlapping signals.Structural isomers, process-related impurities with distinct NMR signals.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive. A sharp melting point is a good indicator of high purity.Insensitive to small amounts of impurities, not a quantitative technique.Overall purity indication, presence of significant amounts of impurities.

Experimental Protocols and Methodologies

To provide actionable insights, we present detailed, step-by-step protocols for each of the discussed analytical techniques. These are designed as starting points and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

The separation of positional isomers is a common challenge in the analysis of substituted aromatics. A reversed-phase HPLC method is well-suited for this purpose.[8][9][10][11]

Caption: A streamlined workflow for developing a robust HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For challenging separations, a phenyl-hexyl column can provide alternative selectivity.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid is often effective for aminobenzoates.[10] A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities.

Caption: The logical progression of a GC-MS analytical workflow.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and their retention times with known standards if available.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[4][5][6][7]

Caption: Key steps for accurate quantitative NMR analysis.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard with a known purity that has a simple NMR spectrum with peaks that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are often good choices.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

  • This compound:

    • ~7.2-7.4 ppm (multiplet, 2H, aromatic)

    • ~6.8-7.0 ppm (multiplet, 2H, aromatic)

    • ~3.8 ppm (singlet, 3H, -OCH₃)

    • ~2.9 ppm (singlet, 6H, -N(CH₃)₂)

  • 3-(Dimethylamino)benzoic acid (impurity):

    • Similar aromatic signals to the ester.

    • Absence of the -OCH₃ signal.

    • A broad singlet for the carboxylic acid proton (>10 ppm).[12]

Melting Point Analysis

A simple yet effective technique for a preliminary assessment of purity.

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Measurement:

    • Pack a small amount of the powder into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

  • Interpretation: A pure compound will have a sharp melting range (typically < 2 °C). Impurities will cause a depression and broadening of the melting range. While a specific melting point for highly pure this compound is not consistently reported across publicly available safety data sheets, related compounds such as Methyl 3-aminobenzoate melt at approximately 42 °C and Methyl 3-nitrobenzoate at 78-80 °C.[13] A sharp melting point in a consistent range across batches is a strong indicator of consistent purity.

Data Presentation and Interpretation

For a clear comparison of results from different batches or against a reference standard, data should be presented in a structured format.

Table 2: Hypothetical Purity Data for Two Batches of this compound
Analytical TechniqueBatch ABatch BReference StandardAcceptance Criteria
HPLC Purity (% Area) 99.8%98.5%≥ 99.9%≥ 99.5%
Impurity 1 (Isomer, %)0.1%0.8%< 0.05%≤ 0.2%
Impurity 2 (Acid, %)0.1%0.7%< 0.05%≤ 0.3%
GC-MS (Residual Solvents) Methanol: 50 ppmMethanol: 250 ppmNot Detected≤ 3000 ppm (ICH Q3C)
qNMR Purity (w/w %) 99.7%98.2%≥ 99.8%≥ 99.0%
Melting Point (°C) 52-53 °C49-52 °C52.5-53 °CReport

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of this compound is a critical undertaking that demands a thoughtful and multi-faceted analytical strategy. While each technique discussed provides valuable information, their true power lies in their combined, orthogonal application. HPLC excels at separating isomers and non-volatile impurities, GC-MS is unparalleled for volatile components, qNMR offers a direct measure of absolute purity, and melting point analysis provides a rapid, albeit qualitative, check.

By understanding the potential impurities, selecting the appropriate analytical tools, and meticulously executing and interpreting the resulting data, researchers and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safe and effective products. This guide serves as a foundational resource to empower you in this essential aspect of chemical analysis.

References

  • Eureka | Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • PubMed. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • ResearchGate. (2005). Impurity profile of amino acids?. Retrieved from [Link]

  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-aminobenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-methyl benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Amino acids: aspects of impurity profiling by means of CE. Retrieved from [Link]

  • ResearchGate. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2012). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • ResearchGate. (2014). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]

  • PubMed. (n.d.). Chemical and analytical characterization of related organic impurities in drugs. Retrieved from [Link]

  • PubMed. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Retrieved from [Link]

  • PMC. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0289203). Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Comparative Guide: Methyl 3-(dimethylamino)benzoate (M3DAB) as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(dimethylamino)benzoate (M3DAB) , often overshadowed by its para-substituted isomer (a classic dual-fluorescence probe), serves a critical, distinct role in analytical chemistry. While the para-isomer (M4DAB) is the gold standard for Intramolecular Charge Transfer (ICT) studies, M3DAB functions as the essential regioisomer reference standard for purity profiling in pharmaceutical synthesis and as a negative control in photophysical characterization.

This guide delineates the use of M3DAB (CAS: 16518-64-2) to validate the purity of benzoate-based UV filters and drug intermediates, and to benchmark the "Meta-Effect" in fluorescence spectroscopy.

Section 1: Chemical Identity & Significance

FeatureThis compound (M3DAB)Methyl 4-(dimethylamino)benzoate (M4DAB)
Structure Meta-substituted (Conjugation interrupted)Para-substituted (Strong Push-Pull Conjugation)
CAS Number 16518-64-2 1202-25-1
Primary Utility Impurity Reference, Photophysical ControlSolvatochromic Probe, TICT Standard
Fluorescence Single band (Locally Excited), Blue-shiftedDual emission (LE + ICT), Red-shifted
Dipole Moment Lower ground-state dipoleHigh ground-state dipole (Push-Pull)
The "Meta-Effect" in Analytics

In drug development, the meta-isomer is a common synthetic impurity during the reductive amination or esterification of benzoic acid derivatives. Because M3DAB lacks the direct resonance conduit between the amine donor and the ester acceptor found in the para-isomer, it exhibits distinct chromatographic retention and spectroscopic signatures. This makes it an indispensable System Suitability Standard to prove that an analytical method can distinguish between closely related isomers.

Section 2: Chromatographic Purity Profiling (HPLC)

The most practical application of M3DAB is verifying the regio-purity of para-dimethylaminobenzoates (used in sunscreens like Padimate O precursors and local anesthetics).

Comparative Separation Logic
  • Stationary Phase: C18 (Octadecylsilane) is standard.

  • Separation Mechanism:

    • M4DAB (Para): High conjugation leads to a planar structure and strong interaction with the stationary phase, but its high polarity (push-pull) can reduce retention relative to non-polar aromatics.

    • M3DAB (Meta): The "kinked" geometry and reduced conjugation alter its hydrophobicity. In reversed-phase chromatography, M3DAB typically elutes before M4DAB due to higher effective polarity in the mobile phase or reduced

      
       stacking capability, though this is pH-dependent.
      
Experimental Protocol: High-Resolution Isomer Separation

Objective: Quantify M3DAB impurity levels (0.1% threshold) in a bulk M4DAB sample.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-Vis Diode Array (DAD) at 254 nm (isosbestic point) and 310 nm (max for para).

2. Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial equilibration
15.0 60 Linear ramp to elute polar aromatics
18.0 90 Wash lipophilic contaminants

| 20.0 | 10 | Re-equilibration |

3. Workflow Diagram (Graphviz):

HPLC_Workflow cluster_separation Separation Mechanism Sample Crude Synthesis Product Prep Sample Prep (Dissolve in 50:50 ACN/H2O) Sample->Prep 1 mg/mL Column C18 Column (Differential Partitioning) Prep->Column Injection (10 µL) Detector DAD Detection (254 nm / 310 nm) Column->Detector Elution M3 M3DAB (Meta) Elutes First (Typ.) Column->M3 M4 M4DAB (Para) Elutes Second Column->M4 Data Chromatogram Analysis Detector->Data Peak Resolution (Rs > 2.0)

Caption: Analytical workflow for separating meta- and para- isomers. M3DAB serves as the critical resolution marker.

Section 3: Photophysical Characterization (Fluorescence)[2]

While M4DAB is a famous TICT probe, M3DAB is the "control" that proves the necessity of para-conjugation for dual fluorescence.

The "Meta-Effect" Mechanism

In M4DAB, excitation leads to a Locally Excited (LE) state that relaxes into a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents, emitting red-shifted light. In M3DAB , the meta position prevents the direct conjugation required for the full charge transfer from the dimethylamino group to the ester. Consequently:

  • No TICT Band: M3DAB exhibits predominantly LE emission.

  • Solvatochromism: It shows significantly less solvatochromic shift than the para isomer.

Experimental Protocol: Quantum Yield & Solvatochromism

Objective: Use M3DAB to calibrate the sensitivity of a fluorometer to "normal" Stokes shifts vs. TICT shifts.

1. Materials:

  • Reference Standard: Quinine Sulfate (in 0.1 M H2SO4,

    
    ).
    
  • Solvents: Cyclohexane (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).

2. Measurement Steps:

  • Absorbance Match: Dilute M3DAB and Quinine Sulfate such that Absorbance at excitation wavelength (e.g., 300 nm) is < 0.1 (to avoid inner filter effects).

  • Excitation: Excited at 290–310 nm.

  • Correction: Apply refractive index (

    
    ) correction when calculating Quantum Yield (
    
    
    
    ).


3. Photophysical Pathways Diagram (Graphviz):

Photophysics cluster_meta Meta-Substitution Effect GS Ground State (S0) LE Locally Excited State (LE) (Planar) GS->LE Excitation (UV) LE->GS Fluorescence (Blue) Dominant in M3DAB TICT TICT State (Twisted) LE->TICT Rotation (Blocked in M3DAB) TICT->GS Fluorescence (Red) (Absent in M3DAB) Note Meta-position interrupts Charge Transfer (CT) preventing TICT formation

Caption: Energy diagram contrasting the dominant LE emission of M3DAB vs. the blocked TICT pathway common in para-isomers.

Section 4: Comparative Data Summary

The following data illustrates why M3DAB is distinct from its isomer and standard probes.

ParameterM3DAB (Meta)M4DAB (Para)Quinine Sulfate
Absorbance Max (ACN) ~300 nm~310 nm350 nm
Emission Max (ACN) ~340 nm (UV/Blue)~360 nm (LE) + 480 nm (TICT)450 nm
Stokes Shift Moderate (~4,000 cm⁻¹)Large (TICT dependent)Large
Solvent Sensitivity Low (Dipole change small)High (Dipole change large)pH Sensitive
Purity Check Role Regioisomer Impurity Analyte of Interest General Standard

References

  • Grabchev, I., et al. (2025). Preparation and Spectral Characterization of Fluorescence Probes Based on N,N-Dimethylamino Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of Isomeric Benzoates on Newcrom R1 HPLC Column. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Benzoate-based thermally activated delayed fluorescence materials. RSC Advances. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Methyl 3-(dimethylamino)benzoate Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 3-(dimethylamino)benzoate (CAS: 16518-64-2) is an amino-benzoate ester commonly utilized as an intermediate in the synthesis of fluorophores and pharmaceutical compounds.[1][2] While often classified as "non-regulated" for transport (IATA/DOT) due to its high flash point, it presents specific chemical hazards—primarily irritation and potential aquatic toxicity—that dictate strict disposal protocols.

Crucial Operational Insight: Do not treat this merely as "generic organic waste." Its amine functionality makes it a weak base. Inadvertent mixing with strong acid waste streams can result in exothermic neutralization or salt precipitation, potentially clogging waste lines or pressurizing containers.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 16518-64-2Use for waste manifest verification.[2]
Molecular Weight 179.22 g/mol N/A
Physical State Liquid (viscous) / Low-melting solidMay solidify in cool storage; requires wide-mouth waste containers.[2]
Flash Point ~113°C (235°F)Not RCRA D001 Ignitable (FP > 60°C).[2]
Boiling Point ~80°C (at 3 mmHg)Low volatility reduces inhalation risk during pouring.[2]
Solubility Insoluble in water; Soluble in organicsStrictly prohibited from drain disposal.
Acidity/Basicity Weak Base (Amine group)Segregate from Acidic Waste.

Hazard Analysis & Segregation Logic

Effective disposal begins with understanding the molecule's reactivity.

The "Why" Behind the Protocol
  • The Amine Risk (Incompatibility): The dimethylamino group is electron-donating, making the nitrogen center basic.

    • Risk:[3][4][5] Mixing with acid chlorides or strong mineral acids (HCl, H₂SO₄) generates heat.

    • Protocol: Segregate into Non-Halogenated Organic streams. Avoid "General Acid" waste containers.

  • The Ester Risk (Hydrolysis): The methyl ester group is susceptible to hydrolysis in strong bases (NaOH).

    • Risk:[3][4][5] Hydrolysis generates methanol (flammable) and the benzoate salt.

    • Protocol: Keep pH neutral or slightly organic-basic; avoid mixing with caustic waste.[2]

  • Regulatory Status (RCRA):

    • Since the flash point is >60°C, the pure substance is not a D001 Ignitable waste.[2]

    • It is not P-listed or U-listed.

    • However: Most laboratory safety officers (LSOs) mandate treating it as Hazardous Chemical Waste for incineration to ensure destruction of the bioactive pharmacophore.

Step-by-Step Disposal Workflow

Phase 1: Waste Characterization

Before disposal, determine the matrix of the waste.

  • Scenario A: Pure Chemical (Expired/Surplus): High flashpoint liquid.

  • Scenario B: Reaction Mixture: Likely dissolved in DCM, Methanol, or Ethyl Acetate. Note: If dissolved in a flammable solvent, the entire mixture becomes D001 Ignitable.

Phase 2: Packaging & Labeling

Standard Protocol:

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling:

    • Chemical Name: Write out "this compound" fully. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (if applicable based on internal EHS rules).

    • Constituents: If a mixture, list all solvents and their approximate % volume.

Phase 3: Segregation Decision Tree (Visual)

Use the following logic flow to determine the correct waste stream.

WasteSegregation cluster_warning CRITICAL SEGREGATION RULE Start Waste: this compound IsMixed Is it mixed with solvents? Start->IsMixed CheckSolvent Identify Solvent Type IsMixed->CheckSolvent Yes StreamC Stream C: Non-Regulated Organic (Combustible Liquid) IsMixed->StreamC No (Pure Substance) Halogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->Halogenated FlashPoint Solvent Flash Point < 60°C? Halogenated->FlashPoint No StreamA Stream A: Halogenated Organic (Incineration) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic (High BTU Incineration) FlashPoint->StreamB Yes (Methanol, Acetone) FlashPoint->StreamC No (High FP Solvents) Warning DO NOT MIX WITH STRONG ACIDS OR OXIDIZERS

Caption: Operational decision tree for segregating this compound waste streams based on solvent composition.

Spill Management Protocol (S.P.I.L.L.)[2]

If a spill occurs (>100 mL), follow this immediate response plan.

  • S - Secure the Area: Evacuate non-essential personnel. The compound is an irritant; inhalation of mists must be avoided.

  • P - PPE Donning: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • I - Immobilize: Do not use water (it is insoluble and will spread). Use an inert absorbent material:

    • Recommended: Vermiculite, sand, or commercial organic spill pads.

    • Prohibited: Sawdust (potential reaction with oxidizers if present in the area).

  • L - Label & Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."

  • L - Launder/Clean: Wipe the surface with an ethanol-soaked paper towel (to solubilize the residue) followed by soap and water. Dispose of wipes in the solid hazardous waste bin.

Final Disposal Method: Incineration

Ultimately, the only acceptable disposal method for this compound is thermal destruction .

  • Method: Rotary Kiln Incineration.

  • Rationale: High-temperature oxidation ensures the complete breakdown of the aromatic ring and the amine functionality, preventing environmental accumulation.

  • Drain Disposal: Strictly Prohibited. This compound is toxic to aquatic life and poorly biodegradable in anaerobic conditions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87568518, this compound. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][2]

Sources

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